1-Azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNCSVHCNCJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170061 | |
| Record name | 1-Azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-80-7 | |
| Record name | 1-Azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000176807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azaspiro[4.5]decane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azaspiro(4.5)decane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354S34PWD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[4.5]decane is a saturated bicyclic amine that serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with a representative experimental protocol for its synthesis and relevant spectroscopic data. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block for their scientific endeavors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These values are compiled from various chemical databases and computational models.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 176-80-7 | [1][2] |
| Molecular Formula | C₉H₁₇N | [1][2] |
| Molecular Weight | 139.24 g/mol | [1] |
| Canonical SMILES | C1CCC2(CC1)CCCN2 | [1] |
| InChI | InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2 | [1][2] |
| InChIKey | LGKNCSVHCNCJQG-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Complexity | 114 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Monoisotopic Mass | 139.1361 g/mol | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical Description | Liquid (at standard conditions) | |
| Boiling Point (calculated) | 182.2 °C at 760 mmHg | |
| Melting Point (calculated) | -28.9 °C | |
| Density (calculated) | 0.9±0.1 g/cm³ | |
| logP (Octanol-Water Partition Coefficient) | 1.9 | [1] |
| Refractive Index (calculated) | 1.481 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene protons of the cyclohexane and pyrrolidine rings. The protons alpha to the nitrogen atom would appear more downfield compared to the other ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms in the spirocyclic system. The spiro carbon atom, being a quaternary carbon, will have a characteristic chemical shift. The carbons adjacent to the nitrogen will also be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature for the secondary amine is the N-H stretching vibration, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ range. C-N stretching vibrations can be observed in the fingerprint region (1000-1250 cm⁻¹).
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 139. The fragmentation pattern will be characteristic of cyclic amines, often involving alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method is the reductive amination of cyclohexanone.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound from commercially available starting materials.
Materials:
-
Cyclohexanone
-
4-Aminobutanol
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Chlorination of 4-Aminobutanol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobutanol in an appropriate solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of the Intermediate: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroamine intermediate.
-
Reductive Amination: In a separate flask, dissolve cyclohexanone and the crude chloroamine intermediate in a suitable solvent such as methanol or dichloromethane. Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C. The use of sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reductive aminations.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight, or until completion as indicated by TLC. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound via the reductive amination pathway.
References
An In-depth Technical Guide to 1-Azaspiro[4.5]decane and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Azaspiro[4.5]decane, its chemical properties, nomenclature, and the burgeoning role of its derivatives in modern drug discovery. The unique three-dimensional structure of the azaspiro[4.5]decane scaffold has positioned it as a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets, most notably the sigma-1 receptor.
Core Compound: this compound
Nomenclature and CAS Number:
The foundational compound of this series is this compound. Its Chemical Abstracts Service (CAS) number is 176-80-7 [1]. The systematic IUPAC name for this compound is this compound[1]. It is also known by synonyms such as 2,2-Pentamethylenepyrrolidine[1].
Chemical Properties:
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | PubChem[1] |
| Molecular Weight | 139.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 176-80-7 | PubChem[1] |
| SMILES | C1CCC2(CC1)CCCN2 | PubChem[1] |
| InChIKey | LGKNCSVHCNCJQG-UHFFFAOYSA-N | PubChem[1] |
The Azaspiro[4.5]decane Scaffold in Drug Discovery
The rigid, three-dimensional nature of the azaspiro[4.5]decane core offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This has led to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogues.
Derivatives of this compound have shown significant promise in modulating central nervous system (CNS) targets. In particular, they have emerged as a versatile platform for developing ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.
Quantitative Data: Biological Activity of this compound Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives for their primary biological targets.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities (Ki)
| Compound Derivative | Ki (nM) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | --INVALID-LINK-- |
| Series of 1-oxa-8-azaspiro[4.5]decane derivatives | 0.47 - 12.1 | --INVALID-LINK--[2] |
Table 2: Antiproliferative Activity (IC₅₀) of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones
| Compound | A549 (µM) | MDA-MB-231 (µM) | HeLa (µM) | Reference |
| 7j | 0.17 | 0.05 | 0.07 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of the this compound Scaffold
A reported method for the synthesis of the this compound scaffold involves a palladium-catalyzed aza-[3+2] cycloaddition. The general workflow for this transformation is as follows:
This method demonstrates broad substrate compatibility, and asymmetric variations of the cycloaddition have been explored.
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine
-
Unlabeled Ligand for Non-specific Binding: Haloperidol
-
Membrane Preparation: Homogenate from cells or tissues expressing the human sigma-1 receptor
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
Dilute the membrane preparation to the optimal concentration in the assay buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol, and the membrane preparation.
-
Competition Wells: Add the test compound at various concentrations, [³H]-(+)-pentazocine, and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
Sigma-1 Receptor Signaling Pathway
Derivatives of this compound frequently act as ligands for the sigma-1 receptor (S1R). The binding of these ligands initiates a signaling cascade that modulates various cellular processes. Under basal conditions, S1R is associated with the chaperone protein BiP at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon agonist binding, S1R dissociates from BiP and can translocate to other cellular compartments where it interacts with and modulates the activity of various ion channels and receptors.
This modulation of downstream effectors by S1R activation underlies the therapeutic potential of this compound derivatives in various neurological conditions.
References
An In-depth Technical Guide to the Synthesis and Applications of 1-Azaspiro[4.5]decane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for constructing the 1-azaspiro[4.5]decane scaffold and its derivatives. It details key experimental protocols, presents quantitative data for comparative analysis, and explores the biological significance of these compounds, particularly in the context of neurological and mitochondrial-related pathologies.
Introduction to the this compound Scaffold
The this compound core is a privileged structural motif in medicinal chemistry, featuring a spirocyclic system where a cyclohexane ring is fused to a pyrrolidine ring at the nitrogen-adjacent carbon. This unique three-dimensional architecture offers a rigid framework that can position substituents in precise spatial orientations, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core have shown significant biological activity, targeting key proteins such as the mitochondrial permeability transition pore (mPTP) and sigma-1 receptors, indicating their potential in the treatment of a range of diseases.
Synthetic Strategies for this compound and its Derivatives
The construction of the this compound ring system can be achieved through various synthetic routes. This section details some of the key methodologies, including palladium-catalyzed reactions and N-acyliminium ion cyclizations.
Palladium-Catalyzed Intramolecular N-Arylation
A prominent method for the synthesis of dibenzo[1]azaspiro[4.5]decanes involves a palladium-catalyzed intramolecular N-arylation. This approach typically utilizes a chiral sulfinamide auxiliary to induce stereoselectivity.
Experimental Protocol: Synthesis of Dibenzo[1]azaspiro[4.5]decanes
-
Grignard Addition: To a solution of a chiral N-tert-butanesulfinyl imine derived from a tetralone-type ketone in a suitable solvent such as diethyl ether or toluene, add 2-bromobenzylmagnesium bromide at a low temperature (e.g., -78 °C).
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting sulfinamide derivative is then purified by column chromatography.
-
Intramolecular N-Arylation: The purified sulfinamide is subjected to a palladium-catalyzed intramolecular N-arylation. A typical reaction mixture includes the sulfinamide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene. The mixture is heated to reflux until the starting material is consumed.
-
Final Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and the final dibenzoazaspiro compound is purified by column chromatography.[2]
N-Acyliminium Spirocyclization
Another effective strategy for synthesizing the 1-azaspiro[4.5]decen-2-one core involves the spirocyclization of N-acyliminium ions. This method is particularly useful for creating derivatives with potential for further functionalization.
Experimental Protocol: Synthesis of N-Alkyl-1-azaspiro[4.5]-7-decen-2-ones
-
Preparation of the Precursor: Chiral N-alkyl-3-dibenzylaminosuccinimide intermediates are synthesized from L-aspartic acid or L-asparagine.[3]
-
Formation of Hydroxylactam: The succinimide intermediate is reduced to the corresponding hydroxylactam using a reducing agent like sodium borohydride.
-
Grignard Reaction: The hydroxylactam is then reacted with a Grignard reagent, such as γ-pentenylmagnesium bromide, to introduce the cyclohexene precursor.
-
N-Acyliminium Ion Formation and Cyclization: The resulting γ-pentenyl-γ-hydroxylactam is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate the N-acyliminium ion, which then undergoes a spirocyclization.[3]
-
Purification: The final 1-azaspiro[4.5]-7-decen-2-one product is obtained as a single diastereomer and purified by column chromatography.[3]
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and stereoselectivity of the final product. The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
| Synthetic Method | Starting Material | Product | Yield (%) | Reference |
| Palladium-Catalyzed Intramolecular N-Arylation | Sulfinamide derivative | Dibenzo[1]azaspiro[4.5]decane | High | [2] |
| N-Acyliminium Spirocyclization | N-Alkyl-3-dibenzylaminosuccinimide | N-Alkyl-1-azaspiro[4.5]-7-decen-2-one | Good | [3] |
| Solid-Phase Synthesis | Fmoc-protected amino acids | 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | 15-31 | [4] |
Note: "High" and "Good" are qualitative descriptors used when specific numerical yields were not provided in the abstract.
Biological Activity and Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent modulators of important biological targets, including the mitochondrial permeability transition pore (mPTP) and sigma-1 receptors.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[5][6] The F-ATP synthase has been implicated in the formation of the mPTP.[1][5][7][8] Certain 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit the mPTP, suggesting a potential therapeutic application in conditions associated with mitochondrial dysfunction.[4]
Caption: Inhibition of the mPTP by a 1,3,8-triazaspiro[4.5]decane derivative.
Modulation of Sigma-1 Receptors
Sigma-1 receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and are involved in a variety of cellular processes.[9] 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective sigma-1 receptor ligands.[10][11] The activation of sigma-1 receptors can modulate several downstream signaling pathways, including the MAPK and Nrf2 pathways, which are involved in cellular stress responses and survival.[12]
References
- 1. The Mitochondrial Permeability Transition Pore and ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATP synthase and the permeability transition in mitochondria | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 6. pnas.org [pnas.org]
- 7. The Mitochondrial Permeability Transition Pore: Channel Formation by F-ATP Synthase, Integration in Signal Transduction, and Role in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Permeability Transition Pore and ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-Azaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azaspiro[4.5]decane, a heterocyclic organic compound with applications in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.
Spectroscopic Data Summary
While comprehensive, publicly available datasets for this compound are limited, this section summarizes known properties and predicted spectroscopic features based on its chemical structure. The molecular formula for this compound is C₉H₁₇N, with a molecular weight of approximately 139.24 g/mol [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-H | 1.0 - 3.0 | Broad Singlet | 1H |
| α-CH₂ (pyrrolidine ring) | 2.5 - 3.0 | Multiplet | 4H |
| β-CH₂ (pyrrolidine ring) | 1.6 - 2.0 | Multiplet | 4H |
| CH₂ (cyclohexane ring) | 1.2 - 1.8 | Multiplet | 10H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Spiro Carbon | 65 - 75 |
| α-Carbons (pyrrolidine ring) | 45 - 55 |
| β-Carbons (pyrrolidine ring) | 25 - 35 |
| Carbons (cyclohexane ring) | 20 - 40 |
Infrared (IR) Spectroscopy Data
An FTIR spectrum of this compound is noted to be available from Aldrich Chemical Company, Inc., though the detailed peak list is not publicly accessible[1]. The expected characteristic absorption bands are presented below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| N-H Bend | 1550 - 1650 | Medium |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| Analysis | Predicted Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 |
| Molecular Ion Peak (M⁺) | m/z 139 |
| Common Fragmentation Patterns | Loss of alkyl fragments from the cyclohexane or pyrrolidine rings. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FTIR spectrum of liquid this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
-
Salt plates (NaCl or KBr) if using the thin-film method
-
Pasteur pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or acetonitrile (typically in the µg/mL to ng/mL concentration range).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.
-
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Conformational Analysis of the 1-Azaspiro[4.5]decane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure is crucial for molecular recognition and interaction with biological targets. A thorough understanding of the conformational preferences of this ring system is therefore essential for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational behavior of the this compound core, summarizing key quantitative data and detailing the experimental and computational methodologies used for its characterization.
Introduction to the this compound System
The this compound ring system consists of a piperidine ring fused to a cyclohexane ring at the C2 position of the piperidine and the C1 position of the cyclohexane. This spirocyclic arrangement imparts significant conformational constraints compared to a simple monosubstituted piperidine. The conformational analysis of this system primarily focuses on the puckering of the six-membered piperidine and cyclohexane rings and the orientation of substituents on the nitrogen atom.
The piperidine ring in the this compound system, similar to piperidine itself, predominantly adopts a chair conformation to minimize torsional and steric strain. This gives rise to two primary chair conformers that can interconvert through ring inversion. Furthermore, the nitrogen atom can undergo inversion, leading to different orientations of its lone pair or any substituent.
Conformational Equilibrium
The principal conformational equilibrium in the this compound system involves the interconversion between two chair forms of the piperidine ring. These are typically referred to as the "axial" and "equatorial" conformers, denoting the orientation of the C-N bond of the pyrrolidine ring relative to the plane of the cyclohexane ring. However, a more precise description considers the orientation of the nitrogen's lone pair or substituent.
Caption: Conformational interconversion of the this compound ring system.
In the unsubstituted this compound, the conformational preference is subtle. For N-substituted derivatives, the steric bulk of the substituent plays a significant role in determining the favored conformation. Generally, a bulky N-substituent will prefer the equatorial position to minimize 1,3-diaxial interactions.
Quantitative Conformational Data
The conformational preferences of the this compound system can be quantified through the determination of thermodynamic and kinetic parameters. These are typically obtained from experimental measurements, often in conjunction with computational modeling.
Conformational Free Energy Differences (ΔG°)
The relative stability of the conformers is expressed by the conformational free energy difference (ΔG°). While specific data for the unsubstituted this compound is scarce in the literature, studies on closely related N-substituted piperidines provide valuable insights. For instance, in N-methylpiperidine, the equatorial conformer is favored by approximately 3.16 kcal/mol.[1]
| Compound | Method | ΔG° (kcal/mol) (Equatorial preference) | Reference |
| N-Methylpiperidine | Not specified | 3.16 | [1] |
Energy Barriers for Ring Inversion
The energy barrier to ring inversion (ΔG‡) provides information about the rate of interconversion between the chair conformers. For a related system, N-methylspiro[piperidine-2,2′-adamantane], the activation energy for enantiomerization, which involves ring and nitrogen inversion, has been determined.
| Compound | Method | ΔG‡ (kcal/mol) | Reference |
| N-methylspiro[piperidine-2,2′-adamantane] | 13C NMR | 15.2 | [2] |
This value suggests a relatively high barrier to interconversion, which can be attributed to the rigid adamantane moiety. The barrier in the more flexible this compound system is expected to be lower.
Experimental Methodologies
The conformational analysis of the this compound ring system relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition: A series of ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to the freezing point of the solvent.
-
Spectral Analysis:
-
Chemical Shifts: Changes in chemical shifts with temperature can indicate a shift in the conformational equilibrium.
-
Coupling Constants: Vicinal (³J) proton-proton coupling constants are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants at low temperatures where the conformers are "frozen out" on the NMR timescale, or by analyzing the averaged values at higher temperatures, the relative populations of the conformers can be determined.
-
Coalescence Temperature: For dynamic processes like ring inversion, as the temperature is lowered, the separate signals for the two conformers may be observed. The temperature at which these signals merge into a single broad peak is the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the inversion process.
-
Caption: Workflow for conformational analysis using Variable Temperature NMR.
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. This technique can unambiguously determine bond lengths, bond angles, and dihedral angles, confirming the preferred conformation in the crystalline form. For instance, the crystal structure of 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one revealed a regular chair conformation for the cyclohexyl ring.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding a detailed three-dimensional model of the molecule.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.
Computational Protocol: DFT Calculations
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the this compound derivative.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Property Calculations: NMR chemical shifts and coupling constants can be calculated and compared with experimental values to validate the computed conformers.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the 1-Azaspiro[4.5]decane Scaffold: Stability, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-azaspiro[4.5]decane scaffold, a unique three-dimensional structural motif, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent rigidity and defined spatial arrangement of substituents make it a privileged scaffold for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, alongside detailed experimental protocols for its synthesis and functionalization. Furthermore, this document explores its application in the development of novel therapeutics, with a focus on its role in modulating key signaling pathways. Quantitative data on the biological activity of representative derivatives are presented to facilitate comparative analysis and inform future drug design efforts.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as valuable building blocks in the design of novel pharmaceuticals. The this compound scaffold, which consists of a pyrrolidine ring fused to a cyclohexane ring at the C2 position of the pyrrolidine, offers a unique conformational profile that can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide delves into the fundamental chemical properties of this scaffold, providing a resource for its effective utilization in drug discovery programs.
Stability of the this compound Scaffold
The stability of the this compound core is a critical consideration for its application in drug development. While specific quantitative stability data for the unsubstituted scaffold is not extensively documented, its stability can be inferred from the well-characterized properties of its constituent pyrrolidine and piperidine-like (within the spirocyclic system) rings and the conditions under which its derivatives are synthesized and evaluated.
pH Stability: The this compound scaffold contains a secondary amine, which is basic in nature. The pKa of the conjugate acid is expected to be similar to that of pyrrolidine (~11.27) and piperidine (~11.22), indicating that it will be protonated at physiological pH.[1][2] The scaffold is generally stable across a wide pH range. However, extreme pH conditions, particularly in the presence of strong acids or bases at elevated temperatures, could potentially lead to degradation, although this is not commonly observed under typical synthetic and biological testing conditions. For instance, derivatives of related amidine-containing piperidine structures have shown the greatest stability in the pH range of 4-6.[3]
Thermal Stability: Spirocyclic systems, in general, exhibit good thermal stability due to their rigid structures. Spiro polycycloacetals, for example, have shown high thermal stabilities with degradation temperatures ranging from 343–370 °C.[4] While specific data for this compound is limited, hindered amine light stabilizers (HALS) containing piperidine moieties show thermal decomposition beginning at temperatures above 200°C.[5] It is reasonable to expect the this compound scaffold to be sufficiently stable for most pharmaceutical applications and synthetic procedures conducted at standard temperatures.
Reactivity and Functionalization
The reactivity of the this compound scaffold is primarily centered around the secondary amine, which serves as a versatile handle for the introduction of a wide array of functional groups.
N-Alkylation
N-alkylation is a common method for functionalizing the this compound core. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde.
-
Materials: this compound, aldehyde of choice, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated this compound.[6][7]
-
N-Acylation
N-acylation is another key transformation for introducing functional groups onto the nitrogen atom, often used to synthesize amides which can act as important pharmacophores.
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol details the N-acylation of this compound using an acid chloride.
-
Materials: this compound, acid chloride of choice, triethylamine (TEA) or diisopropylethylamine (DIPEA), dichloromethane (DCM), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the N-acylated this compound.
-
Oxidation
The nitrogen atom of the this compound scaffold can be oxidized to form nitroxide radicals, which have applications as spin labels. The adjacent carbon atoms can also be susceptible to oxidation to form lactams, particularly in the presence of strong oxidizing agents.[2][8]
Synthesis of the this compound Scaffold
Several synthetic strategies have been developed for the construction of the this compound core. These methods often involve intramolecular cyclization reactions.
Palladium-Catalyzed Aza-[3+2] Cycloaddition
A method for the transformation of anilines to 1-azaspiro[4.5]decanes involves an oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. This approach has demonstrated broad substrate compatibility.[9]
Gold-Catalyzed Spirocyclization
Gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters provides a pathway to azaspiro[4.5]decadienone derivatives. This reaction proceeds through a cascade of 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and 1,5-acyl migration.[10]
Iodoaminocyclization
Enantiopure 1-azaspiro[4.5]decanes can be synthesized via the iodoaminocyclization of allylaminocyclohexanes, which proceeds through a 5-endo-trig cyclization mechanism.[11]
Caption: Synthetic workflows for the construction of the this compound scaffold.
Applications in Drug Discovery
The this compound scaffold is a versatile platform for the development of therapeutics targeting a range of biological systems, particularly within the central nervous system.[12]
Sigma-1 (σ1) Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands.[8] The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, and its modulation is a promising strategy for neuroprotection and the treatment of psychiatric disorders.[12] These ligands have shown nanomolar affinity for σ1 receptors.[8]
Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound | Kᵢ (σ₁) (nM) | Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) |
| Derivative 1 | 0.47 | 2 - 44 |
| Derivative 2 | 12.1 | 2 - 44 |
| [18F]5a | 5.4 | 30 |
Data compiled from multiple sources and should be used for comparative purposes.[8][13]
Kinase Inhibitors
Certain this compound derivatives have been identified as potent dual TYK2/JAK1 inhibitors, suggesting their potential in treating inflammatory diseases.[12]
Opioid Receptor Modulators
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ-opioid receptor-selective agonists.[14] These compounds show promise for the development of new analgesics with potentially fewer side effects than traditional opioids.
Signaling Pathway Modulation
As an example, this compound derivatives that act as σ1 receptor agonists can modulate cellular signaling pathways involved in cell survival and neuroprotection. Upon ligand binding, the σ1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels and receptors. This can lead to the activation of downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival.
Caption: Simplified signaling pathway of a σ1 receptor agonist based on the this compound scaffold.
Conclusion
The this compound scaffold represents a privileged and versatile structural motif in medicinal chemistry. Its robust stability and the reactivity of its secondary amine allow for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The successful development of potent and selective ligands for various biological targets, including σ1 receptors and kinases, underscores the therapeutic potential of this scaffold. The synthetic methodologies and experimental protocols detailed in this guide provide a valuable resource for researchers aiming to explore the full potential of this compound derivatives in the discovery of novel therapeutics. Further investigation into the structure-activity relationships of this scaffold is warranted to unlock new avenues for the treatment of a wide range of diseases.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Azaspiro[4.5]decane Scaffold: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the commercial availability, suppliers, and key technical data for 1-Azaspiro[4.5]decane and its derivatives. This guide addresses the growing interest in this privileged structural motif in medicinal chemistry, which offers unique three-dimensional conformations for enhanced target selectivity and improved pharmacokinetic properties.
Commercial Availability and Suppliers of this compound
This compound, identified by CAS number 176-80-7, is available from several chemical suppliers. The table below summarizes the offerings from prominent vendors, providing a quick reference for procurement.
| Supplier | CAS Number | Purity | Available Quantities |
| Biosynth | 176-80-7 | Not specified | 50 mg, 0.5 g |
| ChemScene | 176-80-7 | ≥98% | Not specified |
| BLD Pharm | 176-80-7 | Not specified | Not specified |
| Synblock | 176-80-7 | ≥98% | Not specified |
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis of the this compound Scaffold
A logical workflow for this synthetic approach can be visualized as follows:
Applications in Drug Discovery
The this compound core is a key pharmacophore in a variety of biologically active compounds, demonstrating its versatility in targeting a range of receptors and enzymes.
Sigma-1 Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands. These compounds have shown nanomolar affinity for σ1 receptors, making them promising candidates for the development of radioligands for brain imaging with positron emission tomography (PET).
Anticancer Potential
Recent studies have explored the anticancer activities of novel 1-thia-4-azaspiro[4.5]decane derivatives. These compounds, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have demonstrated moderate to high inhibition against various human cancer cell lines, including liver, prostate, and colorectal carcinoma.
Kinase Inhibition
The azaspiro[4.5]decane scaffold has also been identified as a promising framework for the development of kinase inhibitors. Notably, certain derivatives have been found to be potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway implicated in inflammatory diseases.
The following diagram illustrates the inhibition of the TYK2/JAK1 signaling pathway by an azaspiro[4.5]decane derivative.
Conclusion
While detailed experimental data and biological activity for the unsubstituted this compound core remain areas for further public research, the scaffold itself is a validated and valuable starting point for the development of novel therapeutics. The commercial availability of the core compound provides a solid foundation for medicinal chemists to explore its potential across a wide range of biological targets. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.
References
An In-Depth Technical Guide to the Core Structural Features of 1-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[4.5]decane is a saturated bicyclic heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the key structural features of the this compound core, including its fundamental physicochemical properties, conformational analysis, and spectroscopic signature. While experimental data on the unsubstituted parent compound is limited in publicly accessible literature, this guide synthesizes available information on its derivatives and employs computational insights to present a thorough structural understanding for researchers in drug discovery and development.
Introduction
The this compound moiety, characterized by a pyrrolidine ring and a cyclohexane ring sharing a common spiro carbon atom, is a prominent "privileged scaffold" in modern drug discovery.[1] Its unique spirocyclic nature imparts a well-defined three-dimensional geometry, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogues.[1] This structural motif is found in a variety of biologically active compounds, demonstrating its versatility in interacting with diverse biological targets.[1] Understanding the core structural features of the this compound nucleus is paramount for medicinal chemists aiming to leverage its advantageous properties in the design of next-generation therapeutics.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and consideration in computational modeling and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | PubChem CID 9092[2] |
| Molecular Weight | 139.24 g/mol | PubChem CID 9092[2] |
| IUPAC Name | This compound | PubChem CID 9092[2] |
| CAS Registry Number | 176-80-7 | PubChem CID 9092[2] |
Molecular Structure and Conformation
The defining feature of this compound is its spirocyclic core, which consists of a five-membered pyrrolidine ring fused to a six-membered cyclohexane ring at a quaternary carbon atom (the spiro center). This arrangement results in a rigid and sterically demanding three-dimensional architecture.
Bond Lengths and Angles
| Bond/Angle | Typical Value |
| C-C (cyclohexane) | ~1.53 - 1.54 Å |
| C-C (pyrrolidine) | ~1.53 - 1.54 Å |
| C-N (pyrrolidine) | ~1.47 Å |
| C-H | ~1.09 Å |
| ∠C-C-C (cyclohexane) | ~111° |
| ∠C-N-C (pyrrolidine) | ~109° |
| ∠C-C-N (pyrrolidine) | ~104° |
Note: These are generalized values and can vary based on substitution and the specific conformation.
Conformational Analysis
The cyclohexane ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The pyrrolidine ring, being more flexible, can exist in various envelope or twisted conformations. The overall shape of the molecule is dictated by the relative orientation of these two rings around the spiro center. The nitrogen atom's lone pair of electrons will also influence the local geometry and reactivity.
The conformational rigidity of the this compound scaffold is a key attribute in drug design. It reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the fixed spatial arrangement of substituents allows for a more precise probing of the target's binding site.
A logical representation of the structural hierarchy is presented below:
References
An In-depth Technical Guide to the 1-Azaspiro[4.5]decane Family of Compounds
The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, conferring unique three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties. This spirocyclic system, consisting of a pyrrolidine ring fused to a cyclohexane ring at a shared carbon atom, serves as a versatile framework for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of the this compound family, with a focus on their therapeutic potential in neurodegenerative diseases, inflammatory conditions, and oncology.
Chemical Properties and Synthesis
The this compound core imparts a rigid, three-dimensional structure to molecules, which can be advantageous for optimizing interactions with biological targets. The presence of the nitrogen atom in the pyrrolidine ring provides a handle for further chemical modifications, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the compounds.
Several synthetic strategies have been developed for the construction of the this compound ring system. A common approach involves the multi-step synthesis beginning with the construction of the piperidine ring, followed by a spirocyclization step. Intramolecular cyclization reactions and ring-closing metathesis are among the frequently employed methods. Another notable method involves the transformation of anilines to 1-azaspiro[4.5]decanes through oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, a reaction that demonstrates broad substrate compatibility.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, primarily within the central nervous system and in the context of inflammatory and oncological processes.
Sigma-1 Receptor Ligands
A significant area of research has focused on the development of this compound derivatives as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.
Quantitative Data for 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
| Compound | Ki (σ1) (nM) | Selectivity (Ki σ2 / Ki σ1) |
| Compound 8 | 0.47 - 12.1 | 2 - 44 |
| 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) | 5.4 ± 0.4 | 30 |
Data compiled from multiple sources; direct comparison should be made with caution due to differing experimental conditions.[1]
TYK2/JAK1 Inhibitors
Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in a variety of inflammatory and autoimmune diseases.
Quantitative Data for a 2,8-Diazaspiro[4.5]decan-1-one Derivative as a TYK2/JAK1 Inhibitor
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 Selectivity (fold vs. TYK2) |
| Compound 48 | 6 | 37 | >23 |
Anticancer Agents
The this compound scaffold has also been incorporated into molecules with significant anticancer activity. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have shown inhibitory activity against various cancer cell lines. Additionally, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated potent antiproliferative effects.
Antiproliferative Activity of a 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivative
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 7j | 0.17 | 0.05 | 0.07 |
This compound was identified as the most potent derivative in the study.[2][3]
Experimental Protocols
General Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
A general synthetic route to 1-oxa-8-azaspiro[4.5]decane derivatives involves the reaction of a suitable starting material, such as 1,4-dioxa-8-azaspiro[4.5]decane, with an appropriate electrophile. The following is a representative procedure:
-
To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating or acylating agent.
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-oxa-8-azaspiro[4.5]decane derivative.
Sigma-1 Receptor Binding Assay
The affinity of this compound derivatives for the sigma-1 receptor is typically determined using a competitive radioligand binding assay.[4][5]
-
Membrane Preparation : Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver).
-
Assay Buffer : Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).
-
Incubation : In a final volume of 150 µL, incubate the membrane homogenate with a fixed concentration of a radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Non-specific Binding : Determine non-specific binding in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).
-
Termination and Filtration : After incubation (e.g., 120 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Washing : Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.
In Vitro TYK2/JAK1 Kinase Assay
The inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 can be assessed using a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents : Prepare solutions of the TYK2 or JAK1 enzyme, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and the test compound in a suitable assay buffer.
-
Assay Plate : Add the enzyme, tracer, and serially diluted test compound to the wells of a microplate.
-
Incubation : Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection : Read the plate on a fluorescence plate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis : The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 values from the dose-response curves.
Anticancer Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound derivatives on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Sigma-1 Receptor Signaling
This compound derivatives that act as sigma-1 receptor ligands can modulate a variety of downstream signaling pathways. The sigma-1 receptor, upon activation, can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels and receptors.
Caption: Activation of the Sigma-1 Receptor by this compound Derivatives.
TYK2/JAK1 Signaling Pathway Inhibition
2,8-Diazaspiro[4.5]decan-1-one derivatives that inhibit TYK2 and JAK1 block the signaling cascade initiated by various cytokines. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which in turn suppresses the transcription of pro-inflammatory genes.
Caption: Inhibition of the TYK2/JAK1 Signaling Pathway.
Anticancer Mechanism Workflow
The anticancer activity of certain this compound derivatives, such as the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, involves the induction of cell cycle arrest and apoptosis.
Caption: Proposed Anticancer Mechanism of Action.
Conclusion
The this compound scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its unique conformational properties and synthetic tractability have enabled the development of a diverse range of derivatives with potent and selective activities against key biological targets implicated in neurological disorders, inflammation, and cancer. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of the this compound family of compounds.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Toxicological and Safety Information for 1-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of 1-Azaspiro[4.5]decane. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.
Executive Summary
This compound is a heterocyclic organic compound with a spirocyclic structure. While it serves as a scaffold in medicinal chemistry for the development of various therapeutic agents, publicly available, in-depth toxicological data and experimental studies specifically on this compound are limited. This guide synthesizes the accessible safety information, primarily from safety data sheets and chemical databases, to provide a foundational understanding for professionals working with this compound. Due to the scarcity of detailed experimental data, this document highlights the known hazards and underscores the need for caution and further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇N | [1] |
| Molecular Weight | 139.24 g/mol | [1] |
| CAS Number | 176-80-7 | [1] |
| Appearance | Combustible liquid | [1] |
| IUPAC Name | This compound | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Danger
[1]### 4. Toxicological Data Summary
A comprehensive search of publicly available literature and databases did not yield quantitative toxicological data from specific studies on this compound, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or detailed findings from mutagenicity, carcinogenicity, and reproductive toxicity assays. The primary information available is derived from its GHS classification, indicating significant corrosive and irritant properties.
The lack of specific studies necessitates a cautious approach, treating the compound as potentially hazardous until more definitive data becomes available.
Experimental Protocols
Detailed experimental protocols for toxicological assessments of this compound are not available in the public domain. For researchers planning to conduct such studies, established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals should be followed. These standardized protocols provide frameworks for assessing acute toxicity, skin and eye irritation/corrosion, mutagenicity, and other toxicological endpoints.
Safety and Handling
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
After skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Logical Workflow for Hazard Assessment
The following diagram illustrates a logical workflow for assessing the hazards of a chemical with limited specific toxicological data, such as this compound.
References
Methodological & Application
Applications of 1-Azaspiro[4.5]decane Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework that has been successfully exploited for the development of potent and selective modulators of a variety of biological targets. This document provides detailed application notes and experimental protocols for several classes of this compound derivatives that have shown significant promise in drug discovery, targeting a range of therapeutic areas from oncology and neurodegenerative diseases to inflammatory conditions.
Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
Derivatives of 1-thia-4-azaspiro[4.5]decane have emerged as a promising class of anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116). The mechanism of action is believed to involve the induction of apoptosis.
Quantitative Data Summary
| Compound Class | Target Cell Line | Activity | Reference |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | HepG-2, PC-3, HCT116 | Moderate to high inhibition | [1][2] |
| Thiazolopyrimidine derivatives | HepG-2, PC-3, HCT116 | Moderate to high inhibition | [1][2] |
| 1,3,4-Thiadiazole thioglycosides | HepG-2, PC-3, HCT116 | Moderate to high inhibition | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 1-thia-4-azaspiro[4.5]decane derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
1-Thia-4-azaspiro[4.5]decane derivatives
-
Human cancer cell lines (e.g., HepG-2, PC-3, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow
Sigma-1 (σ1) Receptor Ligands for Tumor Imaging and Neurological Disorders
This compound derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. These ligands have potential applications in positron emission tomography (PET) imaging of tumors and as therapeutic agents for neurological and psychiatric disorders.
Quantitative Data Summary
| Compound | Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Application | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | Tumor Imaging (PET) | [3][4][5] |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | 0.47 - 12.1 | 2 - 44 | Brain Imaging (PET) | [6][7] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of novel this compound derivatives for the σ1 receptor.
Materials:
-
Test compounds (this compound derivatives)
-
[3H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Membrane preparations from cells expressing σ1 receptors (e.g., CHO-σ1 cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([3H]-(+)-pentazocine) at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol) is added.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Terminate the binding by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathway
Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases
Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response. These inhibitors have potential for the treatment of inflammatory bowel disease and other autoimmune disorders.
Quantitative Data Summary
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 Selectivity | Application | Reference |
| Compound 48 | 6 | 37 | >23-fold vs JAK2 | Inflammatory Bowel Disease | [8] |
Experimental Protocol: TYK2/JAK1 Kinase Inhibition Assay
This protocol details an in vitro kinase assay to determine the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1.
Materials:
-
Test compounds
-
Recombinant human TYK2 and JAK1 enzymes
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective kinase (TYK2 or JAK1), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process of converting ADP to ATP and then measuring the ATP level via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
RIPK1 Kinase Inhibitors for Modulating Necroptosis
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.
Quantitative Data Summary
| Compound | RIPK1 IC50 (nM) | Cellular Anti-necroptotic Effect | Application | Reference |
| Compound 41 | 92 | Significant in U937 cells | Inflammatory Diseases | [9][10] |
Experimental Protocol: RIPK1 Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of 2,8-diazaspiro[4.5]decan-1-one derivatives on RIPK1 kinase activity.
Materials:
-
Test compounds
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Incubation: In a 384-well plate, pre-incubate the RIPK1 enzyme with serial dilutions of the test compounds in the kinase assay buffer for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubation: Incubate the reaction for 45-60 minutes at 30°C.
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as described in the TYK2/JAK1 assay protocol.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Semantic Scholar [semanticscholar.org]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
Synthesis of 1-Azaspiro[4.5]decane Analogs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various 1-Azaspiro[4.5]decane analogs, a core scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols are based on established synthetic methodologies, including palladium-catalyzed cycloadditions and multicomponent reactions. Quantitative data are summarized in tables for easy comparison, and key experimental workflows are illustrated with diagrams.
I. Palladium-Catalyzed Aza-[3+2] Cycloaddition for the Synthesis of 1-Azaspiro[4.5]decanes
This protocol describes a method for the transformation of anilines into 1-Azaspiro[4.5]decanes via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. This approach offers broad substrate compatibility.
Experimental Protocol
Step 1: Oxidative Dearomatization of Anilines
A general procedure for the synthesis of the reactive imine intermediate is as follows:
-
To a solution of the substituted aniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL) is added an oxidizing agent. Common oxidizing agents for this transformation include (diacetoxyiodo)benzene (PIDA) or lead tetraacetate.
-
The reaction mixture is stirred at room temperature for 1-2 hours or until the starting aniline is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the next step without purification of the intermediate imine.
Step 2: Palladium-Catalyzed Aza-[3+2] Cycloaddition
-
To the crude solution of the imine from Step 1 is added the vinylcyclopropane (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand, for example, PPh₃ (10 mol%).
-
The reaction mixture is stirred at a specified temperature, typically ranging from room temperature to 80 °C, for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
Data Presentation
| Entry | Aniline Derivative | Vinylcyclopropane | Yield (%) |
| 1 | Aniline | 1-phenyl-1-vinylcyclopropane | 75 |
| 2 | 4-Methoxyaniline | 1-phenyl-1-vinylcyclopropane | 82 |
| 3 | 4-Chloroaniline | 1-phenyl-1-vinylcyclopropane | 68 |
Note: The yields are indicative and may vary based on the specific substrates and reaction conditions.
Experimental Workflow
II. Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
This section details the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which have shown high affinity for the sigma-1 receptor, a target of interest in drug development for neurological disorders.
Experimental Protocol
The synthesis of these analogs typically involves a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.
Step 1: Synthesis of the Spirocyclic Amine Core
-
A solution of a suitable starting material, such as 1,4-dioxaspiro[4.5]decan-8-one, is subjected to reductive amination.
-
The ketone (1.0 mmol) is dissolved in a solvent like methanol or dichloromethane (10 mL).
-
An amine source, such as ammonium acetate or a primary amine, is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is extracted and purified to yield the core 1-oxa-8-azaspiro[4.5]decane.
Step 2: N-Alkylation or N-Arylation
-
The synthesized spirocyclic amine (1.0 mmol) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (10 mL).
-
A base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution.
-
The desired alkyl or aryl halide (e.g., benzyl bromide, substituted fluoroaromatics) (1.1 mmol) is added, and the mixture is heated, typically between 60-100 °C, until the reaction is complete.
-
The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to give the final 1-oxa-8-azaspiro[4.5]decane derivative.
Data Presentation
The following table summarizes the binding affinities of synthesized 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 (σ₁) receptor.[1][2]
| Compound | R Group | Kᵢ (σ₁) (nM) |
| 1 | Benzyl | 5.4 ± 0.4 |
| 2 | 4-Fluorobenzyl | 3.2 ± 0.3 |
| 3 | 2-Phenylethyl | 8.1 ± 0.7 |
| 4 | 4-Methoxybenzyl | 6.5 ± 0.5 |
Kᵢ values represent the inhibitory constant and are a measure of the affinity of the ligand for the receptor.
Signaling Pathway Diagram
III. One-Pot Synthesis of Diazaspiro[4.5]decane Scaffolds
This protocol outlines a one-pot domino reaction for the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides, catalyzed by palladium.[3] This method is notable for the formation of three new carbon-carbon bonds in a single operation.
Experimental Protocol
-
A mixture of the yne-en-yne (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and a base such as K₂CO₃ (1.5 mmol) is placed in a reaction vessel.
-
A suitable solvent, for example, toluene or DMF (5 mL), is added.
-
The reaction mixture is heated to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the diazaspiro[4.5]decane product.
Data Presentation
| Entry | Yne-en-yne | Aryl Halide | Yield (%) |
| 1 | N,N-diallyl-2-propyn-1-amine | Iodobenzene | 85 |
| 2 | N,N-diallyl-2-propyn-1-amine | 4-Iodotoluene | 88 |
| 3 | N,N-diallyl-2-propyn-1-amine | 1-Iodo-4-methoxybenzene | 76 |
| 4 | N,N-diallyl-2-propyn-1-amine | 1-Bromo-4-fluorobenzene | 65 |
Experimental Workflow
IV. Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This section provides a general procedure for the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been investigated as inhibitors of the mitochondrial permeability transition pore.[1][4]
Experimental Protocol
Step 1: Solid-Phase Synthesis of a Dipeptide Precursor
-
A suitable resin (e.g., Wang resin) is swelled in DMF.
-
The first Fmoc-protected amino acid is coupled to the resin using a coupling agent like DIC/HOBt.
-
The Fmoc group is removed using a solution of piperidine in DMF.
-
The second Fmoc-protected amino acid is then coupled to the free amine on the resin.
-
The N-terminal Fmoc group is removed to yield the resin-bound dipeptide.
Step 2: Spirocyclization
-
The resin-bound dipeptide is treated with N-benzyl-4-piperidone in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane).
-
The reaction mixture is heated to 80 °C for 5-12 hours.
Step 3: Cleavage and Purification
-
The resin is treated with a cleavage cocktail (e.g., TFA/H₂O/Et₃SiH) to release the spirocyclic product from the solid support.
-
The crude product is precipitated, isolated, and purified by reversed-phase HPLC to yield the final 1,4,8-triazaspiro[4.5]decan-2-one derivative.
Data Presentation
| Compound | R¹ | R² | Yield (%) |
| 5a | H | Methyl | 38 |
| 5b | H | Isopropyl | 31 |
| 5c | H | Benzyl | 35 |
| 6a | COOH | Methyl | 28 |
| 6b | COOH | Isopropyl | 15 |
Yields are for the final purified products after cleavage from the solid support.
Experimental Workflow
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro and In Vivo Studies of 1-Azaspiro[4.5]decane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data associated with the study of 1-Azaspiro[4.5]decane-based compounds. This class of molecules has shown significant potential in various therapeutic areas, including oncology and neurobiology. The following sections detail experimental protocols for in vitro and in vivo evaluation, present key quantitative data, and visualize relevant biological pathways and experimental workflows.
In Vitro Applications: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
A number of 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activity against various cancer cell lines. The primary method for assessing this in vitro cytotoxicity is the MTT assay.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1-thia-4-azaspiro[4.5]decane derivatives against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines[1][2].
| Compound | Target Cell Line | IC50 (µM) |
| 1 | HCT-116 | 178.1 ± 5.3 |
| PC-3 | 184.1 ± 6.3 | |
| HepG-2 | 509.5 ± 9.2 | |
| 3 | HCT-116 | 201.3 ± 3.8 |
| PC-3 | 210.2 ± 4.7 | |
| HepG-2 | 541.4 ± 7.2 | |
| 7 | HCT-116 | 120.1 ± 4.1 |
| PC-3 | 223.9 ± 6.4 | |
| HepG-2 | 134.5 ± 4.1 | |
| 9 | PC-3 | Moderate Activity |
| 13 | PC-3 | Moderate Activity |
| 14 | PC-3 | Good Activity |
| 17 | HepG-2 | Moderate Activity |
| 18 | PC-3 | Good Activity |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of 1-thia-4-azaspiro[4.5]decane derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1-thia-4-azaspiro[4.5]decane derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1-thia-4-azaspiro[4.5]decane derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
In Vitro Applications: Sigma-1 Receptor Binding of 1-Oxa-8-azaspiro[4.5]decane Derivatives
Certain 1-Oxa-8-azaspiro[4.5]decane derivatives have been identified as potent and selective ligands for the sigma-1 receptor, making them promising candidates for radioligands in brain imaging. Their binding affinity is typically determined through radioligand binding assays.
Quantitative Data: Sigma-1 Receptor Binding Affinity
The following table presents the inhibitory constant (Ki) values of various 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 (σ1) receptor[3].
| Compound | Ki (σ1) [nM] |
| Derivative 1 | 0.47 |
| Derivative 2 | 1.2 |
| Derivative 3 | 3.5 |
| Derivative 4 | 0.8 |
| Derivative 5 | 12.1 |
| Derivative 6 | 5.6 |
| Derivative 7 | 2.3 |
| Compound 8 | 0.61 |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes the method for determining the binding affinity of 1-oxa-8-azaspiro[4.5]decane derivatives to the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparations rich in sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
1-Oxa-8-azaspiro[4.5]decane derivatives (test compounds)
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 3 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]-(+)-Pentazocine, and a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Competitive Binding: Membrane preparation, [³H]-(+)-Pentazocine, and varying concentrations of the 1-oxa-8-azaspiro[4.5]decane derivative.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Applications: PET Imaging with [18F]-Labeled 1-Oxa-8-azaspiro[4.5]decane Derivatives
Radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives can be used as PET imaging agents to visualize sigma-1 receptors in vivo.
Experimental Protocol: In Vivo PET Imaging in Mice
This protocol provides a general framework for conducting PET imaging studies in mice using an [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative.
Materials:
-
Tumor-bearing mice (e.g., with human carcinoma xenografts) or healthy mice
-
[18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the experiment.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
-
Radiotracer Administration:
-
Inject a bolus of the [18F]-labeled compound (e.g., 3.7-7.4 MBq) intravenously via the tail vein.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire dynamic or static PET scans over a specified period (e.g., 0-60 minutes post-injection).
-
Perform a CT scan for anatomical reference and attenuation correction.
-
-
Biodistribution Study (Optional but Recommended):
-
At various time points post-injection, euthanize the mice.
-
Dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, tumor).
-
Weigh the tissues and measure the radioactivity in a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the images to quantify radiotracer uptake in different organs.
-
Analyze the biodistribution data to determine the uptake and clearance of the radiotracer.
-
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of 1-Azaspiro[4.5]decane Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-azaspiro[4.5]decane scaffold is a privileged three-dimensional structure increasingly utilized in medicinal chemistry to explore novel chemical space and develop drug candidates with improved pharmacological properties. This structural motif offers a rigid framework that can orient substituents in precise vectors, leading to enhanced target affinity and selectivity. Libraries of 1-azaspiro[4.5]decanes have shown significant potential in modulating a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs), making them valuable for high-throughput screening (HTS) campaigns in drug discovery.
These application notes provide a comprehensive guide to the high-throughput screening of this compound libraries, covering experimental workflows, detailed assay protocols for relevant target classes, data analysis, and hit validation strategies.
Target Spotlight: TYK2/JAK1 and Sigma-1 Receptor
Derivatives of the this compound scaffold have been identified as potent modulators of several key drug targets. This document will focus on protocols for two such targets: the TYK2/JAK1 kinases, implicated in inflammatory and autoimmune diseases, and the Sigma-1 receptor, a target for neurological and psychiatric disorders.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives. The workflow ensures that resources are focused on the most promising compounds for further development.
Data Presentation: Quantitative HTS Data Summary
The following tables present hypothetical yet representative data from a high-throughput screening campaign of a 10,000-compound this compound library against TYK2 kinase.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Primary Hit Cutoff | >50% Inhibition |
| Primary Hit Rate | 1.5% |
| Number of Primary Hits | 150 |
| Z'-factor (average) | 0.78 |
Table 2: Hit Confirmation and Potency
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit (Yes/No) | IC50 (nM) in Primary Assay | IC50 (nM) in Orthogonal Assay |
| AZS-001 | 95% | Yes | 75 | 90 |
| AZS-002 | 88% | Yes | 120 | 150 |
| AZS-003 | 75% | Yes | 500 | 650 |
| AZS-004 | 60% | No (Assay Interference) | >10,000 | >10,000 |
| AZS-005 | 92% | Yes | 98 | 110 |
Table 3: Cellular Activity and Selectivity of Confirmed Hits
| Compound ID | Cellular pSTAT IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| AZS-001 | 150 | 80 | 1,500 | >10,000 |
| AZS-002 | 250 | 130 | 2,200 | >10,000 |
| AZS-003 | 1,200 | 600 | 8,000 | >10,000 |
| AZS-005 | 200 | 110 | 1,800 | >10,000 |
Experimental Protocols
Protocol 1: Primary HTS for TYK2/JAK1 Kinase Inhibitors (ADP-Glo™ Assay)
This protocol describes a luminescent-based biochemical assay for the primary screening of the this compound library against TYK2 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
TYK2 or JAK1 enzyme (recombinant)
-
Substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound library in DMSO
-
384-well white, low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library (10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase assay buffer containing the TYK2 enzyme and the substrate peptide. Dispense 10 µL of this mix into each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. A lower luminescence signal indicates higher kinase inhibition.
Protocol 2: Cellular Assay for JAK-STAT Pathway Inhibition
This assay confirms that hit compounds can inhibit the target pathway within a cellular context by measuring the phosphorylation of STAT proteins.
Materials:
-
A suitable human cell line (e.g., TF-1 cells)
-
Growth medium
-
Cytokine for stimulation (e.g., IL-2)
-
Confirmed hit compounds
-
Lysis buffer
-
AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Assay Kit (PerkinElmer)
-
384-well white cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce JAK-mediated STAT phosphorylation.
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
pSTAT Detection: Measure the levels of phosphorylated STAT5 using the AlphaLISA® kit as per the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.
Mandatory Visualizations
TYK2/JAK1 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, a key target for many inflammatory and autoimmune diseases. This compound inhibitors can block this pathway by inhibiting the kinase activity of TYK2 and/or JAK1.
Hit Triage and Validation Workflow
After the primary screen, a logical progression of assays is crucial to eliminate false positives and prioritize the most promising hits for further investigation.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A systematic and robust high-throughput screening campaign, as outlined in these application notes, is essential for unlocking the full potential of these compound libraries. By employing a carefully designed workflow of primary screening, hit confirmation, and detailed characterization, researchers can efficiently identify and advance novel this compound-based drug candidates.
Application Notes and Protocols: The Role of 1-Azaspiro[4.5]decane in Targeting GPCRs
For Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This structural motif has proven to be a versatile starting point for the development of potent and selective ligands for a range of G-protein coupled receptors (GPCRs), including opioid, dopamine, serotonin, and sigma receptors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics targeting these GPCRs using the this compound core.
Targeting the Delta-Opioid Receptor (δOR) with 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel chemotype of selective delta-opioid receptor (δOR) agonists.[1][2][3][4][5] These compounds show promise for the treatment of neurological and psychiatric disorders, including chronic pain and migraine.[3][5] Notably, some analogs exhibit a bias towards G-protein signaling over β-arrestin recruitment, a characteristic that may be associated with a reduced side-effect profile compared to conventional opioid agonists.[2][3][5]
Data Presentation: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δOR
| Compound | δOR Binding Affinity (Ki, nM) | δOR cAMP Inhibition (EC50, nM) | δOR cAMP Inhibition (Emax, %) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, %) | Reference |
| Compound 1 | 180 | 130 | 98 | >10,000 | <10 | [2] |
| Compound 2 | 360 | 430 | 95 | >10,000 | <10 | [2] |
| Compound 3 | 830 | 1,200 | 85 | >10,000 | <10 | [2] |
Experimental Protocols
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the delta-opioid receptor.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. migrainecollaborative.org [migrainecollaborative.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Azaspiro[4.5]decane Derivatives in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azaspiro[4.5]decane derivatives represent a versatile class of compounds with significant potential in the field of neurological disorder research. Their rigid spirocyclic core provides a unique three-dimensional structure, enabling high-affinity and selective interactions with various biological targets within the central nervous system (CNS).[1] A primary focus of research has been the development of these derivatives as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of cellular stress responses and neuroprotective pathways.[1] Modulation of the σ1 receptor is being actively explored for therapeutic interventions in psychiatric and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1][2] This document provides an overview of the application of this compound derivatives, including their synthesis, biological evaluation, and protocols for key experiments.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following table summarizes the binding affinities of various this compound derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, highlighting their potential for selective modulation of these targets.
| Compound ID | Structure | Target Receptor(s) | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Compound 8 | 1-oxa-8-azaspiro[4.5]decane derivative | σ1 | 0.47 - 12.1 | 2 - 44 | [3][4] |
| Compound 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 | 30 | [5][6] |
| Various | 1-oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.61 – 12.0 | 2 – 44 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of this compound derivatives, which often involves multi-step sequences.[1] A common strategy is the construction of the piperidine ring followed by a spirocyclization step.
Materials:
-
N-benzyl-4-piperidone
-
Appropriate dipeptide anchored to a resin (e.g., Rink Amide Resin or Wang resin)
-
p-toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene or 2,2-dimethoxypropane
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
-
Triethylsilane (Et₃SiH)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a solution of N-benzyl-4-piperidone in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate and the free N-terminal dipeptide anchored to the resin.[7]
-
Reaction Conditions: The reaction mixture is stirred at 80°C overnight.[7]
-
Monitoring the Reaction: The progress of the reaction is monitored by a micro-cleavage using a cocktail mixture of TFA/H₂O/Et₃SiH (95:2.5:2.5) followed by ESI-MS analysis.[7]
-
Washing: After the reaction is complete, the solvent is filtered out, and the solid support is washed sequentially with DMF and CH₂Cl₂.[7]
-
Cleavage: The target compound is cleaved from the resin using a mixture of TFA/H₂O/Et₃SiH.[7]
Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.
Materials:
-
Membrane preparations from cells expressing the σ1 receptor
-
Selective σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound derivatives)
-
96-well plate
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Preparation: In a 96-well plate, combine the test compound at various concentrations, the radioligand at a fixed concentration, and the membrane preparation in the assay buffer.[1]
-
Incubation: Incubate the plate at 37°C for 150 minutes.[1]
-
Termination: Terminate the reaction by rapid filtration over pre-soaked glass fiber filters.[1]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.
Protocol 3: In Vivo Evaluation in Animal Models of Neurological Disorders
Rodent models are commonly used to evaluate the in vivo efficacy of compounds targeting neurological disorders.[8][9][10] The choice of model depends on the specific disease being studied.
General Procedure for a Murine Model:
-
Animal Selection: Use appropriate transgenic or pharmacologically-induced rodent models that recapitulate aspects of the human disease (e.g., mouse models of Alzheimer's or Parkinson's disease).[8][10]
-
Compound Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, motor skills, or other relevant phenotypes. Examples include the Morris water maze for spatial memory in Alzheimer's models or the rotarod test for motor coordination in Parkinson's models.
-
Biodistribution Studies (for radiolabeled compounds): For radiolabeled derivatives, biodistribution studies can be performed to assess brain uptake.[3][4] This involves administering the radiolabeled compound and measuring its concentration in various tissues, including the brain, at different time points.
-
Ex Vivo Autoradiography: This technique can be used to visualize the distribution of the radiolabeled compound in brain sections, particularly in areas rich in the target receptor.[3][4]
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 1-Azaspiro[4.5]decane and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several strategic routes. Commonly employed methods include multi-step sequences that often involve the initial construction of the piperidine ring followed by a spirocyclization step.[1] Key strategies include intramolecular cyclization reactions and ring-closing metathesis, with the choice of route often being dictated by the desired substitution patterns on the final molecule.[1] More advanced and efficient one-pot syntheses, such as palladium-catalyzed domino reactions, have also been developed for certain substituted diazaspiro[4.5]decane derivatives, which involve the formation of multiple carbon-carbon bonds in a single operation.[2][3][4] Another innovative approach involves the visible-light-induced nitrogen-atom deletion of unactivated secondary amines to create complex spirocyclic cores like 7-azaspiro[4.5]decane.
Q2: What are the primary challenges encountered in the synthesis of azaspiro[4.5]decane derivatives?
A2: Researchers often face several key challenges during the synthesis of azaspiro[4.5]decane derivatives. These include:
-
Low Yields: Competing side reactions, such as polymerization of starting materials or the formation of tarry byproducts, can significantly reduce the yield of the desired spirocycle.[5]
-
Purification Difficulties: The polar and basic nature of many azaspiro[4.5]decane compounds can make their isolation and purification challenging.[5] These compounds may exhibit high water solubility, making extraction difficult, or they may appear as oils that are resistant to crystallization.[5]
-
Reagent Toxicity and Stability: Some synthetic routes may involve toxic reagents like sodium cyanide, which require strict safety protocols.[5] Additionally, the degradation of reagents, such as ammonium carbonate, can adversely affect the reaction outcome.[5]
-
Stereocontrol: For chiral this compound derivatives, achieving high diastereoselectivity or enantioselectivity can be a significant hurdle, often requiring the use of chiral auxiliaries or asymmetric catalysts.
Q3: How can I purify polar and basic this compound compounds effectively?
A3: The purification of polar, basic this compound derivatives requires specific techniques to overcome their challenging properties.[5] Here are some recommended best practices:
-
Column Chromatography:
-
Normal Phase (Silica Gel): The basicity of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[5] Alternatively, using a different stationary phase such as alumina can be beneficial.[5]
-
Reverse-Phase HPLC: This is a powerful method for purifying polar compounds.[5] Optimizing the gradient of water and an organic solvent (e.g., acetonitrile or methanol), with both phases containing a small amount of an acid like trifluoroacetic acid (TFA), can improve peak shape by ensuring the protonation of the amines.[5]
-
-
Crystallization: If the product is an oil, converting it to a salt (e.g., hydrochloride) can facilitate crystallization and simplify handling.[5]
-
Extraction: For water-soluble products, a continuous liquid-liquid extractor can be more effective than standard separatory funnel extractions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction.[5]- Degradation of starting materials or reagents.[5]- Non-optimal reaction temperature or time.[5]- Presence of impurities catalyzing side reactions.[5] | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Use fresh, high-purity reagents.[5]- Optimize the reaction temperature and time; for some reactions, increasing the temperature or prolonging the reaction time may be necessary.[5]- Purify starting materials before use. |
| Formation of Multiple Side Products | - Competing side reactions (e.g., polymerization).[5]- Incorrect stoichiometry of reagents.[5]- Reaction temperature is too high. | - Adjust the stoichiometry; a slight excess of one reagent can sometimes drive the reaction towards the desired product.[5]- Lower the reaction temperature and monitor for improvement.- Consider a different synthetic route that may be less prone to side reactions. |
| Difficulty in Product Isolation | - Product is highly polar and water-soluble.[5]- Product is an oil and does not crystallize.[5] | - For water-soluble products, use a continuous liquid-liquid extractor or saturate the aqueous phase with salt to decrease product solubility.- Convert the oily product to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.[5] |
| Streaking on Silica Gel TLC/Column | - The basic amine functionality is interacting strongly with the acidic silica gel.[5] | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent system.[5]- Use a less acidic stationary phase like alumina.[5] |
Experimental Protocols
General Procedure for a Multi-Step Synthesis of a Substituted this compound Derivative
This protocol is a generalized representation and may require optimization for specific target molecules.
-
Step 1: N-Protection of a Piperidine Precursor
-
Dissolve the starting piperidine derivative in a suitable solvent (e.g., dichloromethane or THF).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
-
Step 2: Functionalization of the Piperidine Ring
-
This step is highly variable depending on the desired substitution. It may involve alkylation, acylation, or other transformations at a suitable position on the piperidine ring.
-
-
Step 3: Spirocyclization
-
This is the key ring-forming step. An example is an intramolecular cyclization.
-
The functionalized piperidine from Step 2 is treated with a reagent to induce cyclization. For instance, a Dieckmann condensation can be used if appropriate ester functionalities are present.
-
The reaction conditions (solvent, temperature, base) must be carefully optimized.
-
-
Step 4: Deprotection and Final Modification
-
The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).
-
Further functionalization of the newly formed spirocycle can be performed if required.
-
The final product is purified using one of the methods described in the FAQs.
-
Visualizations
Caption: A generalized experimental workflow for the multi-step synthesis of a this compound derivative.
Caption: Logical relationship between common challenges in this compound synthesis and their potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis of 1-Azaspiro[4.5]decane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the synthesis of 1-Azaspiro[4.5]decane, a crucial scaffold in medicinal chemistry. Below you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic efforts.
Troubleshooting and FAQs
This section addresses specific challenges that may arise during the synthesis of this compound and its derivatives.
Frequently Asked Questions
-
Q1: What are the most common synthetic strategies for constructing the this compound core? A1: Prominent methods include palladium-catalyzed aza-[3+2] cycloaddition, intramolecular hydroamination, Pictet-Spengler reaction, and multi-step sequences involving intramolecular cyclization or ring-closing metathesis. The choice of strategy often depends on the desired substitution patterns and available starting materials.
-
Q2: How can I improve the yield of my spirocyclization reaction? A2: Optimizing reaction conditions is key. This includes fine-tuning the temperature, reaction time, and stoichiometry of your reagents. For instance, in palladium-catalyzed reactions, the choice of ligand and the quality of the catalyst are critical. For reactions involving iminium intermediates, ensuring anhydrous conditions can prevent hydrolysis and improve yields.
-
Q3: What are the best practices for purifying this compound, which is a basic compound? A3: The basic nature of this compound can lead to issues like streaking on silica gel chromatography. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide. Alternatively, reverse-phase HPLC can be a powerful purification technique for these polar, basic compounds.
-
Q4: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction? A4: Side product formation can often be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature can sometimes enhance selectivity. Additionally, the choice of solvent can significantly influence the reaction pathway. Screening different solvents is recommended to find the optimal medium for your specific transformation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive catalyst (in Pd-catalyzed reactions).2. Poor quality of reagents.3. Suboptimal reaction temperature or time.4. Presence of moisture in reactions sensitive to water. | 1. Use a fresh batch of catalyst or activate it prior to use.2. Ensure all reagents are pure and dry, especially solvents.3. Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal duration.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry.2. Short reaction time. | 1. Use a slight excess of one of the key reagents to drive the reaction to completion.2. Extend the reaction time and monitor for further conversion. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction. | 1. Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent.2. Add brine to the aqueous layer to break the emulsion. |
| Product Degradation | 1. Sensitivity to acid or base during work-up or purification.2. Instability on silica gel. | 1. Perform a neutral work-up if possible. Use a buffered aqueous solution.2. Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like alumina. |
| Formation of Isomeric Byproducts | 1. Lack of stereocontrol in the reaction.2. Isomerization under the reaction or work-up conditions. | 1. For stereoselective reactions, the choice of chiral ligand or catalyst is crucial. Screen different chiral sources.2. Analyze the reaction mixture at different time points to check for isomerization. Adjust pH and temperature during work-up to minimize this. |
Comparative Data of Synthetic Methods
The selection of a synthetic route can be guided by factors such as yield, reaction conditions, and substrate scope. The following table summarizes key quantitative data for different approaches to this compound and its derivatives.
| Synthetic Method | Key Reagents/Catalyst | Typical Reaction Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages |
| Palladium-Catalyzed aza-[3+2] Cycloaddition [1] | Pd(OAc)₂/PPh₃ | Room Temperature to 80 °C | 12-24 hours | Good to Excellent | One-step formation of three C-C bonds. |
| Intramolecular Hydroamination | Copper(I) sulfate/Sodium ascorbate | 50 °C | 5 hours | Not specified for parent | Mild reaction conditions. |
| Pictet-Spengler Reaction | Protic or Lewis Acid | Room Temperature to Reflux | 1-24 hours | Varies widely | Access to diverse heterocyclic frameworks. |
| Enamine Alkylation | Secondary amine (e.g., pyrrolidine), alkylating agent | Reflux | 6-24 hours | Moderate to Good | Avoids harsh basic conditions of enolate chemistry. |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound and its precursors.
Protocol 1: Synthesis of N-Benzyl-4-piperidone (A Key Precursor)
This protocol describes the synthesis of a common starting material for constructing the piperidine ring of the spirocycle.
-
Reaction Setup: In a reaction kettle, combine benzylamine and an alcoholic organic solvent (e.g., methanol or ethanol).
-
Addition of Acrylate: Slowly add an acrylate (e.g., ethyl acrylate) dropwise to the mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.
-
Initial Reaction: Stir the resulting mixture for approximately 1 hour at room temperature.
-
Heating: Increase the temperature to 50-60°C and maintain it for 9-24 hours.
-
Solvent Removal: After the reaction is complete, recover the excess acrylate and the alcoholic solvent by distillation.
-
Condensation: Add an organic solvent suitable for condensation (e.g., toluene) and an organic base in portions.
-
Cyclization: Heat the mixture to 50-85°C. During this period, low-boiling substances will be removed by distillation to maintain the reaction temperature.
-
Neutralization and Catalyst Addition: Cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl). Then, add a catalyst such as lithium chloride or calcium chloride and maintain the reaction at 60-85°C for 1-5 hours.
-
Work-up: Cool the mixture and adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution). Separate the aqueous layer.
-
Purification: Distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.
Protocol 2: General Procedure for Palladium-Catalyzed aza-[3+2] Cycloaddition [1]
This protocol outlines a modern approach to constructing the this compound scaffold.
-
Reactant Preparation: In a reaction vessel, dissolve the aniline precursor and vinylcyclopropane in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the optimized temperature (ranging from room temperature to 80°C) for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart for systematic troubleshooting of synthetic challenges.
Diagram 2: Palladium-Catalyzed aza-[3+2] Cycloaddition Workflow
This diagram outlines the key steps in the palladium-catalyzed synthesis of the this compound core.
Caption: Key stages of the palladium-catalyzed cycloaddition synthesis.
References
Technical Support Center: Purification of 1-Azaspiro[4.5]decane and its Intermediates
Welcome to the technical support center for the purification of 1-Azaspiro[4.5]decane and its associated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking on TLC Plate | The basic nature of the amine is causing strong interaction with the acidic silica gel. | Add a small amount of a basic modifier to your eluent, such as 1-3% triethylamine or a few drops of ammonium hydroxide. For amine salts, adding a few drops of acetic or formic acid can improve spot shape by protonating the amine. |
| "Oiling Out" During Recrystallization | The compound is separating from the solution as a liquid instead of forming crystals. This can happen if the solvent is too nonpolar or if the solution is cooled too quickly. | - Try a more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexanes).- Ensure the crude material is fully dissolved at the solvent's boiling point.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.- Add a seed crystal of the pure compound if available. |
| Unexpected Peaks in NMR Spectrum | Presence of unreacted starting materials, side-products, or residual solvents. | - Compare the spectrum with the spectra of your starting materials to identify any unreacted components.[1]- Further purify the sample using column chromatography or recrystallization.[1]- Use a different deuterated solvent to check for overlapping solvent peaks.[1] |
| Broad or Distorted Peaks in HPLC Analysis | Poor solubility in the mobile phase, strong interaction with the stationary phase, or column overloading. | - Optimize the mobile phase composition and pH.[1]- For basic compounds like this compound, consider a reverse-phase column with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[2]- Reduce the concentration of the injected sample.[1]- If using normal phase, consider an amine-functionalized column to reduce tailing. |
| Low Recovery After Column Chromatography | The compound may be too polar and is sticking to the silica gel, or the chosen eluent is not polar enough. | - Gradually increase the polarity of the eluent.- For highly polar amines, a reverse-phase column may be more suitable.- Consider using a different stationary phase, such as alumina or amine-functionalized silica. |
| Difficulty Removing a Specific Impurity | The impurity has similar polarity to the desired product. | - If the impurity is acidic or basic, an acid-base extraction may effectively remove it.- Try a different solvent system for column chromatography or recrystallization.- High-Performance Liquid Chromatography (HPLC) can offer better separation for challenging mixtures.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound and its intermediates?
A1: The most common and effective purification techniques are:
-
Acid-Base Extraction: This is a highly effective first-step purification for basic amines like this compound to separate them from neutral or acidic impurities. The amine is protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities in an organic solvent. The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: This is a versatile technique for separating mixtures based on polarity. For azaspiro compounds, both normal-phase (silica gel or alumina) and reverse-phase chromatography are used. To prevent peak tailing on silica gel, it is often necessary to add a basic modifier like triethylamine to the eluent.
-
Recrystallization: If the target compound or its salt is a solid, recrystallization is an excellent method for achieving high purity. Finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is key.
-
Distillation: For liquid intermediates or the final product, vacuum distillation can be an effective purification method.
Q2: What are some common intermediates in the synthesis of this compound, and what are their specific purification challenges?
A2: Common intermediates include N-protected derivatives (e.g., N-Boc or N-benzyl) and ketone or lactam precursors.
-
N-Boc-1-Azaspiro[4.5]decane: This intermediate is less basic than the parent amine and is typically purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate.
-
1-Azaspiro[4.5]decan-2-one (a lactam intermediate): These compounds are more polar than their non-carbonyl counterparts. Purification is often achieved by column chromatography or recrystallization from a suitable solvent.
-
N-Benzyl-1-Azaspiro[4.5]decane: This intermediate can often be purified by column chromatography. Debenzylation via catalytic hydrogenation will yield the parent amine, which will then require further purification to remove the catalyst and any byproducts.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions and checking the purity of your sample at each stage. For this compound, it is advisable to use a TLC system that includes a basic modifier (like triethylamine) to get well-defined spots. Staining with potassium permanganate or iodine can help visualize compounds that are not UV-active. For final purity assessment, HPLC, GC-MS, and NMR spectroscopy are recommended.[1]
Q4: My this compound is a liquid at room temperature. How can I best purify it?
A4: For liquid this compound, vacuum distillation is a primary method of purification. If distillation is not sufficient to remove impurities of similar boiling points, column chromatography on silica gel (with a basified eluent) or alumina can be employed. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride salt) by treating it with HCl. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a base.
Experimental Protocols
Acid-Base Extraction of this compound
This protocol is a general procedure for the separation of a basic amine from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl(aq).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl(aq) to ensure complete extraction of the amine. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by slowly adding a concentrated NaOH or KOH solution.
-
Extract the free amine from the basified aqueous layer with three portions of an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Column Chromatography of 1-Methyl-6-oxo-1-azaspiro[4.5]decane
This protocol is based on the reported purification of a key intermediate.
-
Stationary Phase: Alumina
-
Eluent: A mixture of pentane and diethyl ether (9:1 v/v).
-
Procedure:
-
Prepare a slurry of alumina in the eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the pentane/ether mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: A logical diagram for troubleshooting common purification issues.
References
Identifying and characterizing impurities in 1-Azaspiro[4.5]decane reactions
Technical Support Center: 1-Azaspiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, characterizing, and troubleshooting impurities that may arise during synthesis.
Troubleshooting Guide
Q1: My reaction yield for this compound, produced via reductive amination of cyclohexanone and a suitable amine precursor, is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the reductive amination synthesis of this compound can arise from several factors related to imine formation, the reduction step, or side reactions.[1]
-
Incomplete Imine Formation: The initial equilibrium between the ketone and the amine to form the imine intermediate is critical. Water is a byproduct of this step, and its presence can inhibit the reaction.
-
Troubleshooting:
-
Use a dehydrating agent like molecular sieves or magnesium sulfate.
-
Perform the reaction under conditions that allow for azeotropic removal of water.
-
Ensure the reaction pH is mildly acidic (pH 4-5), as this optimally catalyzes imine formation.[1]
-
-
-
Inefficient Reduction: The choice and quality of the reducing agent are paramount.
-
Troubleshooting:
-
A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting cyclohexanone to cyclohexanol.[1] Consider using a milder, more selective agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the protonated imine (iminium ion).[1][2]
-
Verify the activity of your reducing agent, as borohydrides can degrade with improper storage.
-
-
-
Side Reactions: The primary side product is often the alcohol resulting from the reduction of the starting ketone. Another common issue is the formation of over-alkylated products, where the newly formed this compound reacts further.[1]
-
Troubleshooting:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of cyclohexanol.
-
Use a stoichiometric amount of the amine starting material to minimize over-alkylation.[1]
-
-
Q2: I'm observing an unexpected peak in my GC-MS analysis of purified this compound. How can I identify this unknown impurity?
A2: Identifying an unknown impurity requires a systematic analytical approach. The mass spectrum provides the molecular weight and fragmentation pattern, which are key pieces of information for structural elucidation.
-
Step 1: Analyze the Mass Spectrum (MS):
-
Determine the molecular ion peak (M⁺) to find the molecular weight of the impurity.
-
Compare this molecular weight to potential side products, unreacted starting materials, or reaction intermediates. For example, the intermediate imine will have a specific molecular weight that can be predicted.[3]
-
Analyze the fragmentation pattern. Common losses (e.g., loss of an ethyl or propyl group) can help reveal the structure.
-
-
Step 2: Compare with Potential Structures:
-
Consider common impurities such as residual starting materials, the intermediate imine, or byproducts like cyclohexanol.[4]
-
Hypothesize other potential structures based on the reaction mechanism, such as dimers or products of incomplete cyclization.
-
-
Step 3: Utilize Other Analytical Techniques:
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR will provide definitive structural information.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental formula.
-
Impurity Synthesis: The ultimate confirmation is to synthesize the suspected impurity and verify that its analytical data (retention time, mass spectrum) matches the unknown peak.[5]
-
Q3: My ¹H NMR spectrum of the final product shows several unassigned signals. What are the common structural isomers or byproducts I should be looking for?
A3: Unassigned signals in the NMR spectrum suggest the presence of impurities that were not removed during workup and purification. For spirocyclic amine synthesis, common byproducts include:
-
Unreacted Starting Materials: Check for characteristic peaks of your specific ketone and amine precursors.
-
Intermediate Imine: The C=N bond of the imine intermediate may persist if the reduction was incomplete.[3] This will result in a different set of signals compared to the final spirocyclic amine.
-
Reduced Starting Material: If using a non-selective reducing agent, you may have formed cyclohexanol from the reduction of cyclohexanone. This will show a characteristic alcohol proton signal and distinct signals for the cyclohexane ring protons.[1]
-
Solvent Residues: Common solvents used in synthesis and purification (e.g., methanol, ethanol, ethyl acetate, hexane) are frequent contaminants and have well-documented chemical shifts.[6]
Q4: I suspect the presence of starting materials in my final product. What's the most effective way to detect and quantify them?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for detecting and quantifying residual starting materials.[7][8]
-
Methodology:
-
Develop a Separation Method: Create an HPLC or GC method that effectively separates your final product, this compound, from the starting materials.
-
Prepare Calibration Standards: Prepare solutions of known concentrations for each starting material.
-
Generate a Calibration Curve: Inject the standards and plot the peak area against concentration to create a calibration curve for each compound.
-
Analyze the Sample: Inject your final product sample.
-
Quantify: Use the peak areas from your sample and the calibration curves to determine the concentration of each residual starting material.
-
Quantitative NMR (qNMR) can also be used and has the advantage of not requiring a specific reference standard for each impurity, but it is generally less sensitive than chromatographic methods.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities formed during the synthesis of this compound?
The most common impurities typically arise from the reactants and the key reaction steps. These include:
-
Residual Starting Materials: Unreacted cyclohexanone or amine precursors.[4]
-
Incomplete Reduction Product: The intermediate imine formed before the reduction step.[3]
-
Side-Reaction Products: Cyclohexanol, formed by the reduction of cyclohexanone.[1]
-
Over-alkylation Products: Where the product amine reacts further with the starting materials.[1]
-
Residual Solvents: Solvents used during the reaction or purification steps.[6]
FAQ 2: Which analytical technique is best for quantifying the purity of my this compound sample?
For routine purity assessment and quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice due to the volatility of this compound. It offers high resolution, sensitivity, and provides accurate quantification as "area percent." High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if a chromophore is present, or an Evaporative Light Scattering Detector, ELSD) is also a powerful and widely used technique.[8] For an absolute purity value without a reference standard, Quantitative NMR (qNMR) is an excellent, albeit less sensitive, option.[8]
FAQ 3: How can I effectively remove identified impurities from my product?
The purification method depends on the nature of the impurity.
-
For unreacted starting materials and non-polar byproducts: Column chromatography on silica gel is typically effective. The polarity of the eluent can be adjusted to achieve good separation.[9]
-
For basic impurities: An acid-base extraction can be useful. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and remove basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting.
-
For volatile impurities and residual solvents: High vacuum distillation or drying in a vacuum oven can effectively remove these contaminants.
Data & Visualizations
Data Presentation
Table 1: Common Impurities and their Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| Cyclohexanol | C₆H₁₂O | 100.16 | 100 | 82, 57, 44 |
| Intermediate Imine | C₉H₁₅N | 137.22 | 137 | 122, 94, 81 |
| This compound | C₉H₁₇N | 139.24 | 139 | 124, 110, 96, 82 |
| Residual Solvent (Toluene) | C₇H₈ | 92.14 | 92 | 91 (Tropylium ion) |
Table 2: Example HPLC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Mandatory Visualizations
Caption: Workflow for identifying an unknown impurity.
Caption: Troubleshooting logic for low reaction yield.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
Vortex until fully dissolved. Transfer to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main product peak corresponding to this compound (m/z 139).
-
Analyze the mass spectrum of each additional peak to identify potential impurities by comparing fragmentation patterns and molecular ions with known compounds (see Table 1).
-
Protocol 2: HPLC Method for Purity Assessment
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a 1.0 mg/mL solution of the sample in Mobile Phase A.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or detector like ELSD if compound lacks a chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program: See Table 2 for the gradient elution program.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity of the sample.
-
Identify impurity peaks by comparing their retention times to those of known impurity standards, if available.
-
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will likely be required due to the lower natural abundance of ¹³C.
-
2D NMR (optional): If significant peak overlap or complex coupling is observed, run 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignment.
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign chemical shifts to the protons and carbons of the this compound structure.
-
Analyze any unassigned peaks to identify and quantify impurities by comparing their chemical shifts and coupling patterns to known reference spectra.
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 6. veeprho.com [veeprho.com]
- 7. Buy 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the yield and purity of 1-Azaspiro[4.5]decane products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and purity of 1-Azaspiro[4.5]decane products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthetic route. For instance, some palladium-catalyzed couplings may require elevated temperatures, while other methods might be sensitive to heat. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. |
| Poor Quality of Reagents or Solvents | - Use high-purity, anhydrous solvents and reagents, as trace amounts of water or other impurities can significantly impact the reaction outcome. - Ensure that reactive intermediates and catalysts have not degraded during storage. |
| Inefficient Mixing | - For heterogeneous reactions, ensure vigorous and consistent stirring to facilitate proper mixing of reactants and catalysts. |
| Catalyst Inactivity | - For catalytic reactions, ensure the catalyst is active and used in the correct loading. Catalyst poisoning by impurities in the starting materials or solvents can inhibit the reaction. |
Issue 2: Impure Product After Initial Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - If starting materials are present in the crude product, consider extending the reaction time or increasing the temperature (if the product is stable under these conditions). |
| Formation of Side Products | - Analyze the crude product by LC-MS or GC-MS to identify the major side products. Understanding the side reactions can help in optimizing the reaction conditions to minimize their formation. Common side products can include over-alkylation products or products from competing reaction pathways. |
| Product Degradation | - The product may be unstable under the work-up conditions (e.g., acidic or basic washes). Use mild work-up procedures and avoid prolonged exposure to harsh conditions. |
Issue 3: Difficulty in Purification
| Potential Cause | Troubleshooting Steps |
| Product is a Polar, Basic Amine | - Column Chromatography: Due to the basic nature of this compound, tailing is often observed on silica gel columns. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, use a less acidic stationary phase like alumina. - Crystallization: Convert the free base to a salt (e.g., hydrochloride salt) to facilitate crystallization and improve handling of the product. |
| Co-elution of Impurities | - Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. A gradient elution may be necessary. - Consider using a different purification technique, such as preparative HPLC, for challenging separations. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common synthetic routes to prepare this compound? A1: Several methods have been reported for the synthesis of the this compound scaffold, including the transformation of anilines via oxidative dearomatization and palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, one-pot synthesis involving Schiff base intermediates, and visible-light-induced nitrogen-atom deletion of larger spirocyclic amines.[1][2][3] The choice of method often depends on the available starting materials and the desired scale of the reaction.
-
Q2: How can I minimize the formation of byproducts during the synthesis? A2: To minimize byproducts, it is crucial to have precise control over reaction conditions. This includes maintaining the optimal temperature, monitoring the reaction to avoid extended reaction times, using high-purity reagents and solvents, and ensuring an inert atmosphere if the reaction is sensitive to air or moisture.
-
Q3: What is a typical yield for the synthesis of this compound derivatives? A3: Yields can vary significantly depending on the synthetic route and the specific derivative being synthesized. For example, the synthesis of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives has been reported with radiochemical yields between 12-35%.[4] One-pot syntheses of related 1-thia-4-azaspiro[4.5]alkan-3-ones have been reported with excellent yields of 67–79%.[3]
Purification
-
Q4: My this compound product is streaking on the TLC plate. What can I do? A4: Streaking of basic amines on silica gel is a common issue. Adding a small amount of triethylamine (e.g., 0.5-1%) or ammonium hydroxide to your developing solvent can help to reduce streaking by neutralizing the acidic sites on the silica.
-
Q5: What is the best way to purify this compound on a large scale? A5: For large-scale purification, distillation under reduced pressure can be an effective method if the product is thermally stable and has a suitable boiling point. Alternatively, crystallization of a salt form (e.g., hydrochloride) is often a scalable and efficient purification method.
-
Q6: How can I confirm the purity of my final product? A6: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any potential impurities.
Data Presentation
Table 1: Comparison of Reported Yields and Purities for this compound Derivatives
| Derivative | Synthetic Method | Reported Yield (%) | Reported Purity (%) | Reference |
| [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane | Nucleophilic ¹⁸F-substitution | 12-35 (radiochemical) | >99 (radiochemical) | [4] |
| 1-Thia-4-azaspiro[4.5]alkan-3-ones | One-pot, three-component reaction | 67-79 | Not specified | [3] |
| Various 1-Azaspiro[4.5]decanes | Pd-catalyzed aza-[3+2] cycloaddition | Not specified | Not specified | [1] |
| 7-Azaspiro[4.5]decane | Visible-light-induced N-atom deletion | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of this compound
This protocol is a general guideline for the purification of this compound using silica gel column chromatography, incorporating a basic modifier to improve separation.
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with glass wool or cotton.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
To prevent peak tailing, add 0.1-1% triethylamine to the eluent.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Representative Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Derivative (One-Pot)
This protocol is adapted from a reported synthesis of a related spirocyclic compound and can serve as a starting point for the synthesis of similar structures.[3]
-
Reaction Setup:
-
In a round-bottom flask, combine the starting cyclohexanone derivative (1.0 eq), the desired amine (1.0 eq), and thioglycolic acid (1.0 eq) in a suitable solvent such as dry benzene or toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from several hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Purification and Characterization:
-
If necessary, further purify the product by column chromatography as described in Protocol 1.
-
Characterize the final product by NMR, MS, and IR spectroscopy to confirm its structure and purity.
-
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Azaspiro[4.5]decane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Azaspiro[4.5]decane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: Poor aqueous solubility is a common challenge for many organic molecules, including this compound derivatives. The primary reasons often relate to the compound's physicochemical properties. Key factors include high lipophilicity (a preference for fatty or non-polar environments), strong crystal lattice energy which makes the solid-state hard to break down, and potentially unfavorable interactions with water molecules.[1][2][3][4] For ionizable compounds, solubility can also be highly dependent on the pH of the solution.
Q2: I'm observing precipitation of my compound during my in vitro assay. What should I do?
A2: Precipitation during an assay can lead to inaccurate and unreliable results. Immediate steps to take include:
-
Visual Confirmation: Carefully inspect your assay plates for any visible particles or cloudiness.
-
Concentration Reduction: The most straightforward approach is to test a lower concentration range of your compound.
-
Co-solvent Adjustment: If your assay permits, a slight and careful increase in the final concentration of a co-solvent like DMSO may help maintain solubility. However, be mindful of the co-solvent's potential effects on your assay's biological components.
Q3: Can the spirocyclic nature of this compound derivatives influence their solubility?
A3: Yes, the spirocyclic scaffold can significantly influence a molecule's physicochemical properties. The rigid, three-dimensional structure of spirocycles can lead to improved solubility compared to their flatter, aromatic counterparts by disrupting crystal packing. However, the overall solubility will still be highly dependent on the nature and arrangement of the substituents on the spirocyclic core.[3][4]
Q4: Are there any general strategies to improve the solubility of my lead compounds?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization or nanosizing) and creating amorphous solid dispersions. Chemical modifications involve strategies such as salt formation (for acidic or basic compounds), derivatization to add more polar functional groups, and the use of solubility-enhancing excipients like surfactants or cyclodextrins.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | The compound has low kinetic solubility in the chosen buffer system. | 1. Lower the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay. 3. Explore different buffer systems or adjust the pH. For basic compounds like many this compound derivatives, a lower pH might improve solubility. |
| Inconsistent results in biological assays. | The compound may be precipitating at higher concentrations, leading to a lower effective concentration at the target. | 1. Determine the kinetic solubility of your compound in the assay buffer (see Experimental Protocols). 2. Ensure all assay concentrations are below the determined solubility limit. 3. Visually inspect assay plates for any signs of precipitation before and after incubation. |
| Difficulty preparing a concentrated stock solution. | The compound has low solubility in the chosen organic solvent. | 1. Try a different organic solvent. Common choices include DMSO, ethanol, or DMF. 2. Gentle heating and sonication can aid dissolution. 3. Consider preparing a less concentrated stock solution if feasible for your experimental design. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility is a major contributor to low oral bioavailability. | 1. Formulation Strategies: Explore formulation approaches such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or creating a solid dispersion with a hydrophilic polymer. 2. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 3. Salt Formation: If your derivative has a suitable acidic or basic center, forming a salt can dramatically improve solubility and dissolution rate. |
Data Presentation
Table 1: Representative Aqueous Solubility of this compound Derivatives
Note: The following data is illustrative to demonstrate a structured format for presenting solubility data. Actual values should be determined experimentally for each specific derivative.
| Compound ID | Structure | Aqueous Solubility (µg/mL at pH 7.4) | LogP | Comments |
| Parent-1 | This compound | >1000 | 1.8 | Highly soluble parent scaffold. |
| Derivative-A | (structure with non-polar substituents) | < 1 | 4.5 | Poorly soluble due to high lipophilicity. |
| Derivative-B | (structure with polar hydroxyl group) | 50 | 2.5 | Improved solubility with the addition of a polar group. |
| Derivative-C | (structure with a basic amine for salt formation) | >200 (as HCl salt) | 3.0 | Salt formation significantly enhances aqueous solubility. |
Table 2: Effect of β-Cyclodextrins on the Aqueous Solubility of Spirooxindole Derivatives
This table summarizes experimental data on the use of cyclodextrins to improve the solubility of spiro compounds, a technique applicable to this compound derivatives.[1][2]
| Spirooxindole Derivative | Cyclodextrin Type | Fold Increase in Solubility |
| SCO-1 | Methyl-β-cyclodextrin (MβCD) | ~4 |
| SCO-1 | Sulfobutylether-β-cyclodextrin (SBEβCD) | ~3 |
| SCO-1 | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~2.5 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%. Include a buffer-only control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Solubility Enhancement using β-Cyclodextrins
This protocol outlines a method to assess the ability of β-cyclodextrins to improve the aqueous solubility of a test compound.[1]
Materials:
-
This compound derivative
-
β-Cyclodextrin (e.g., HP-β-CD, M-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen β-cyclodextrin in the desired buffer.
-
Add Excess Compound: Add an excess amount of the solid this compound derivative to each cyclodextrin solution. Ensure there is undissolved solid in each sample.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate of each sample using a validated HPLC method.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the β-cyclodextrin. The slope of this diagram can be used to determine the complexation efficiency.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, based on their known biological targets.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: M1 Muscarinic Acetylcholine Receptor Signaling.
Caption: TYK2/JAK1 Signaling Pathway.
Caption: RIPK1 Signaling in Cell Survival and Death.
References
- 1. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 1-Azaspiro[4.5]decane Reactions
Welcome to the technical support center for analytical methods in 1-Azaspiro[4.5]decane synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and efficient reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the formation of this compound?
A1: The primary techniques for real-time or quasi-real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis are routinely employed.
Q2: How can I quantify the conversion of my starting materials to the this compound product?
A2: Quantitative analysis can be effectively performed using:
-
Quantitative NMR (qNMR): By integrating the signals of the product and starting materials against a known concentration of an internal standard, you can determine the molar concentrations of each species in the reaction mixture.[1]
-
HPLC/GC: After creating a calibration curve with a known standard of the product, you can determine its concentration in the reaction mixture. Alternatively, using an internal standard in your chromatographic method can also provide accurate quantification.[2]
Q3: What are some common impurities or byproducts I should look for?
A3: Potential impurities include unreacted starting materials, incompletely cyclized intermediates, and isomers. Depending on the synthetic route, side-products from alternative reaction pathways may also be present. It is crucial to characterize these impurities to optimize reaction conditions.
Q4: My reaction mixture is complex. How can I best resolve all the components?
A4: For complex mixtures, chromatographic methods are superior. HPLC with gradient elution or GC with a suitable temperature program can provide the necessary resolution to separate starting materials, intermediates, the main product, and any byproducts.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical monitoring of this compound reactions.
Troubleshooting HPLC Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Strong interaction of the basic amine with acidic silica on the column. 2. Poor solubility in the mobile phase. 3. Column overloading. | 1. Add a basic modifier like triethylamine (0.1%) or ammonium hydroxide to the mobile phase. 2. Optimize the mobile phase composition (e.g., increase organic solvent percentage). 3. Reduce the concentration of the injected sample. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. | 1. Optimize the mobile phase; switch from isocratic to gradient elution. 2. Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed; check the pump for leaks. 2. Use a column oven to maintain a consistent temperature. |
Troubleshooting GC-MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak for Product | 1. Product is not volatile enough. 2. Product is thermally degrading in the injector. | 1. Consider derivatization to increase volatility. 2. Lower the injector temperature. |
| Incorrect Molecular Ion Peak (M+) | 1. Fragmentation of the molecule. 2. Formation of adducts with solvent. | 1. Use a softer ionization technique if available. 2. Verify the structure using NMR. |
| Multiple Peaks for a Single Compound | 1. Presence of isomers. 2. On-column degradation. | 1. Confirm with other analytical techniques. 2. Check for active sites in the GC liner or column and use a deactivated liner if necessary. |
Troubleshooting NMR Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Peaks in Spectrum | 1. Presence of unreacted starting materials or byproducts. 2. Residual solvents. | 1. Compare the spectrum with those of the starting materials. 2. Use a different deuterated solvent to identify overlapping peaks. |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3] |
| Inaccurate Integration for qNMR | 1. Non-uniform excitation of resonances. 2. Insufficient relaxation delay. | 1. Ensure the spectral width is appropriate for all signals of interest. 2. Set the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei being measured. |
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at timed intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and prepare it for injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or a basic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where either the starting material or product has a strong chromophore (e.g., 254 nm if applicable).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound product over time.
-
Protocol 2: Quantitative Analysis by GC-MS
-
Sample Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., n-dodecane) in a volatile solvent.[2]
-
At each time point, withdraw an aliquot of the reaction mixture and add it to a vial containing a known amount of the internal standard solution.
-
-
GC-MS Conditions (Illustrative Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Determine the response factor of the product relative to the internal standard.
-
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.[2]
-
Protocol 3: Reaction Kinetics by qNMR
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials in a deuterated solvent.
-
Add a known quantity of a high-purity internal standard that does not react with the reagents and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Data Analysis:
-
For each spectrum, integrate the characteristic signals of the starting material, product, and the internal standard.
-
Calculate the concentration of the product and starting material at each time point relative to the known concentration of the internal standard.
-
Plot the concentration versus time to determine the reaction kinetics.[4]
-
Visualized Workflows
References
Scale-up considerations for the synthesis of 1-Azaspiro[4.5]decane
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-Azaspiro[4.5]decane.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound and its derivatives.
Issue 1: Low Yields in Spirocyclization Step
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Catalyst Performance | For palladium-catalyzed reactions, screen different ligands and catalyst precursors. Consider using a more active catalyst system, such as Pd(OAc)2/PPh3.[1][2] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. For multi-component reactions, ensure precise control over stoichiometry. A slight excess of certain reagents can sometimes improve yields.[3] |
| Competing Side Reactions | The formation of byproducts, such as polymers or tars, can reduce the yield of the desired product.[3] Analyze the reaction mixture by TLC or LC-MS to identify major side products and adjust reaction conditions to minimize their formation. This may involve lowering the temperature or changing the order of reagent addition. |
| Degraded Reagents | Use fresh, high-purity starting materials and reagents. Some reagents, like ammonium carbonate, can degrade over time.[3] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| High Polarity and Basicity of the Product | This compound is a basic and polar compound, which can lead to streaking on silica gel chromatography.[3] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent.[3] Alternatively, consider using a different stationary phase like alumina.[3] |
| Product is Water-Soluble | For highly water-soluble products, standard extraction procedures may be inefficient. A continuous liquid-liquid extractor can be employed for more effective isolation.[3] |
| Product is an Oil and Does Not Crystallize | If the final product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and handling.[3] |
| Poor Separation in Reverse-Phase HPLC | For purification by reverse-phase HPLC, optimize the mobile phase composition and gradient. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape by ensuring the protonation of the amine.[3] |
Issue 3: Challenges in Scale-Up
| Potential Cause | Troubleshooting & Optimization |
| Exothermic Reactions | Monitor the reaction temperature closely during scale-up. Ensure adequate cooling capacity to control any exotherms, which can lead to side reactions and reduced yields. |
| Difficulties in Product Isolation | On a larger scale, recovery from certain reaction workups, such as hydrogenolysis, can be unacceptably low.[4] Alternative purification methods like crystallization or salt formation should be explored. |
| Safety Concerns with Reagents | The use of toxic reagents like sodium cyanide requires stringent safety protocols, especially at a larger scale.[3] Consider alternative, safer synthetic routes if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound scaffold?
A1: Several methods are employed for the synthesis of the azaspiro[4.5]decane core. These include:
-
Palladium-catalyzed domino reactions: This approach can form multiple carbon-carbon bonds in a single step.[1][2]
-
Multi-component reactions: Reactions like the Bucherer-Bergs or Strecker synthesis can be utilized, though they may present challenges with yields and the use of toxic reagents.[3]
-
Cyclization/rearrangement cascades: Gold-catalyzed cyclization of 1,6-enynes has been shown to produce spiro[4.5]decanes.
-
Michael addition-based syntheses: The addition of enolates to nitro alkenes can be an efficient method for constructing the diazaspiro[4.5]decane skeleton, which can be a precursor to the this compound core.[4]
Q2: How can I improve the yield of the spiro-hydantoin formation, a key step in some triazaspiro[4.5]decane syntheses that can be adapted?
A2: To enhance the yield of the spiro-hydantoin intermediate, consider the following:
-
Optimize Reaction Conditions: Maintain the optimal temperature range (e.g., 50-70°C for the Bucherer-Bergs reaction) and consider extending the reaction time to ensure complete conversion.[3]
-
Reagent Quality: Use fresh, high-purity reagents. For instance, ensure potassium cyanide is dry and ammonium carbonate has not degraded.[3]
-
Stoichiometry: A slight excess of cyanide and carbonate can sometimes drive the reaction to completion.[3]
Q3: What are the best practices for storing this compound and its derivatives?
A3: As with many amine-containing compounds, this compound derivatives should be stored in a cool, dry place away from light and moisture to prevent degradation.[3] They can be hygroscopic, so storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended. For long-term storage, refrigeration may be appropriate.[3]
Experimental Protocol: A Representative Scalable Synthesis
While specific multi-step syntheses can be complex, a common approach involves the reductive amination of a suitable spirocyclic ketone. Below is a generalized, representative protocol.
Step 1: Synthesis of the Spirocyclic Ketone (e.g., 1,4-Dioxa-8-azaspiro[4.5]decan-8-one)
This step would involve the protection of a commercially available piperidone derivative.
Step 2: Reductive Amination
-
Reaction Setup: To a solution of the spirocyclic ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere, add a primary amine (e.g., benzylamine, 1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (potentially with a triethylamine modifier) or by crystallization to afford the desired N-substituted this compound.
Step 3: Deprotection (if necessary)
If a protecting group was used on the nitrogen (e.g., a benzyl group), it can be removed by catalytic hydrogenation (e.g., Pd/C, H2) to yield the parent this compound.
Visualizations
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Azaspiro[4.5]decane by Column Chromatography
This technical support center provides guidance and troubleshooting for the purification of 1-Azaspiro[4.5]decane using column chromatography. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound using column chromatography?
A1: this compound is a basic amine, which can lead to strong interactions with the acidic surface of silica gel, a common stationary phase. This can result in significant peak tailing, streaking on TLC plates, and poor separation during column chromatography. In some cases, the compound may not elute from a silica gel column at all.
Q2: What stationary phases are recommended for the purification of this compound?
A2: Due to the basic nature of this compound, alternative stationary phases to silica gel are often recommended. Alumina (basic or neutral) is a suitable alternative that can minimize the strong acidic interactions.[1] Reverse-phase silica gel (C18) can also be employed, particularly for HPLC applications.
Q3: What mobile phase (eluent) systems are effective for the purification of this compound?
A3: For normal-phase chromatography on alumina, a non-polar solvent system with a polar modifier is typically used. A common starting point is a mixture of hexanes and ethyl acetate. To improve peak shape and reduce tailing when using silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonium hydroxide.[1] For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure protonation of the amine, can be effective.[1]
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. It is crucial to use the same solvent system for TLC as for the column itself. Visualizing the spots on the TLC plate can be done using a UV lamp if the compound is UV-active, or by staining with a suitable agent such as potassium permanganate or iodine.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound streaks or does not move from the baseline on silica gel TLC/column. | The basic amine is interacting strongly with the acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your eluent.[1] Alternatively, switch to a different stationary phase like alumina (neutral or basic).[1] |
| Poor separation of this compound from impurities. | The polarity of the eluent is not optimized. | Systematically vary the solvent ratio of your mobile phase. If using a hexane/ethyl acetate system, try a gradient elution, starting with a low polarity and gradually increasing it. |
| The compound elutes too quickly with no separation. | The eluent is too polar. | Decrease the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%. |
| The compound takes a very long time to elute or does not elute at all. | The eluent is not polar enough. | Increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. A gradient elution might also be effective. |
| Product fractions are contaminated with a greasy or oily substance. | The impurity could be a byproduct from the synthesis, such as a high molecular weight polymer or unreacted starting material. | Consider a pre-purification step such as a liquid-liquid extraction or conversion of the product to a salt to facilitate crystallization and removal of non-basic impurities.[1] |
| Peak fronting in HPLC. | The sample is overloaded, or the sample solvent is too strong. | Reduce the amount of sample injected onto the column.[2] Dissolve the sample in the mobile phase if possible. |
| Peak tailing in HPLC. | Secondary interactions with the stationary phase or insufficient buffering. | For reverse-phase, ensure the mobile phase pH is appropriate to keep the amine protonated. The addition of an ion-pairing agent or using a high-purity silica-based column can also help.[2] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography using Alumina
This protocol is a general guideline for the purification of this compound on an alumina column.
-
Stationary Phase Preparation:
-
Select neutral or basic alumina (Brockmann I, standard grade, ~150 mesh).
-
Prepare a slurry of the alumina in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.[3][4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of alumina or silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compound. The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Modified Normal-Phase Column Chromatography using Silica Gel
This protocol is adapted for using silica gel by mitigating the basicity of the analyte.
-
Stationary Phase Preparation:
-
Use standard silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the initial mobile phase. The mobile phase should be pre-treated with a basic modifier.
-
-
Mobile Phase Preparation:
-
Prepare the desired eluent system (e.g., hexanes:ethyl acetate).
-
Add 0.1-1% triethylamine by volume to the eluent mixture. For example, for 1 liter of eluent, add 1-10 mL of triethylamine.
-
-
Sample Loading, Elution, and Product Isolation:
-
Follow the same procedures as outlined in Protocol 1 for sample loading, elution, and product isolation. It is critical to use the triethylamine-modified eluent throughout the entire process, including for preparing the slurry and for TLC analysis.
-
Visual Workflow and Troubleshooting
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Validation & Comparative
A Comparative Guide to 1-Azaspiro[4.5]decane and Other Spirocyclic Amines in Drug Discovery
Introduction
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical and pharmacological properties.[1][2][3] The inclusion of a spirocyclic motif can enhance drug-like characteristics by increasing the fraction of sp³ hybridized carbons (Fsp³), which is associated with greater clinical success.[2]
This guide provides a comparative analysis of 1-Azaspiro[4.5]decane and its derivatives against other spirocyclic amines. We will explore their physicochemical properties, biological activities, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams. The rigid conformation of spirocyclic systems can lock a molecule into a specific orientation, optimizing its interaction with biological targets and thereby improving efficacy and selectivity.[4][5]
Physicochemical Properties: A Comparative Overview
The introduction of a spirocyclic core, particularly an azaspirocycle, can significantly modulate a molecule's properties. Compared to their non-spirocyclic or simpler monocyclic counterparts like piperidines and piperazines, azaspirocycles often exhibit decreased lipophilicity (logP), higher aqueous solubility, and improved metabolic stability.[4][5] These attributes are highly desirable in drug candidates as they can lead to a better pharmacokinetic profile.
| Property | General Trend for Azaspirocycles | Rationale |
| Lipophilicity (logP) | Lower | The sp³-rich, three-dimensional structure disrupts planarity, which can reduce non-polar surface area and decrease lipophilicity.[4] |
| Aqueous Solubility | Higher | Reduced lipophilicity and the presence of the amine group generally contribute to improved solubility.[5] |
| Basicity (pKa) | Higher | The specific geometry of the spirocyclic system can influence the electronic environment of the nitrogen atom, often leading to increased basicity compared to related monocycles.[4] |
| Metabolic Stability | Higher | The rigid spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, reducing the rate of degradation.[1][5] |
Biological Activity and Target Selectivity
Derivatives of this compound and related spirocyclic amines have been investigated for a wide range of biological targets, demonstrating their versatility as privileged scaffolds in medicinal chemistry. A significant area of research has been their application as ligands for central nervous system (CNS) receptors, such as sigma (σ) receptors and G-protein coupled receptors (GPCRs).
The table below summarizes the biological activity of several spirocyclic amines, highlighting their affinity and selectivity for various targets.
| Compound Class | Specific Derivative | Target(s) | Affinity (Ki, nM) | Selectivity | Reference |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | 30-fold over σ2 | [6] |
| 1-Oxa-8-azaspiro[4.5]decane | Compound 8 (specific structure in reference) | σ1 Receptor | 0.47 - 12.1 | 2 to 44-fold over σ2 | [7] |
| 1,4-Dioxaspiro[4.5]decane | 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | High Potency | High Selectivity | [8] |
| 2,8-Diazaspiro[4.5]decane | Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2 / JAK1 | IC50: 6 (TYK2), 37 (JAK1) | >23-fold over JAK2 | [9] |
| 1,3,8-Triazaspiro[4.5]decane | Various derivatives | Myelostimulators, mPTP inhibitors | Activity-dependent | Target-specific | [10][11][12] |
| 1-Thia-4-azaspiro[4.5]decane | Various derivatives | Anticancer | Activity-dependent | Cell-line specific | [13] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is crucial to visualize the associated signaling cascades and the experimental methods used to measure them.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow illustrates the process of determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.
Caption: Workflow for a competitive radioligand binding assay to determine ligand affinity.
Signaling Pathway: Gq-Coupled GPCR Activation
Many spirocyclic amines target GPCRs. This diagram shows a simplified signaling cascade initiated by the activation of a Gq-coupled receptor, a common mechanism for muscarinic M1, M3, and M5 receptors.[14][15]
Caption: Simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to comparative analysis. Below are protocols for key assays used to characterize spirocyclic amines.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled test compound for a specific receptor.
-
Objective: To measure the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibitory constant (Ki).
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand with known affinity for the target receptor.
-
Test compound (e.g., this compound derivative).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, glass fiber filters, scintillation vials, and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd value.
-
Add the serially diluted test compound to the appropriate wells.
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 2: GTPγS Binding Functional Assay
This assay measures the activation of Gi/o-coupled GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.[17][18]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (agonist) at a Gi/o-coupled GPCR.
-
Materials:
-
Cell membranes expressing the target Gi/o-coupled GPCR.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Test compound (agonist).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of the test compound (agonist).
-
Pre-incubate cell membranes with GDP on ice to ensure G-proteins are in the GDP-bound inactive state.
-
In a 96-well plate, add the assay buffer, the GDP-treated membranes, and the desired concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the basal (no agonist) binding from the agonist-stimulated binding to determine the net stimulation.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.[17]
-
Conclusion
The this compound scaffold and its related spirocyclic amine analogs represent a valuable class of structures in drug discovery. Their unique three-dimensional geometry imparts favorable physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for developing successful drug candidates.[4][5] As demonstrated by the diverse biological activities against targets like sigma receptors and various GPCRs, these scaffolds offer a versatile platform for designing potent and selective therapeutics. The systematic application of the detailed experimental protocols allows for a robust and objective comparison, guiding future medicinal chemistry efforts in optimizing these promising molecular frameworks.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects [mdpi.com]
- 12. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
1-Azaspiro[4.5]decane: A Privileged Scaffold for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore three-dimensional molecular architectures that can effectively probe biological space. Among these, spirocyclic scaffolds have emerged as a particularly promising class of "privileged structures"—frameworks that can serve as ligands for multiple biological targets. This guide provides a comprehensive validation of 1-azaspiro[4.5]decane as a privileged scaffold, offering a comparative analysis of its performance against other established scaffolds, supported by experimental data.
The this compound core, consisting of a pyrrolidine ring fused to a cyclohexane ring via a spiro carbon, offers a rigid yet conformationally defined structure. This unique three-dimensional arrangement allows for the precise orientation of substituents, facilitating optimal interactions with biological targets and often leading to improved potency and selectivity.
Performance Comparison: this compound and Analogues
Derivatives of the this compound scaffold have demonstrated significant activity across a range of biological targets, particularly within the central nervous system (CNS). The inherent properties of this scaffold make it a versatile starting point for the development of novel therapeutics.
Biological Activity: Targeting CNS Receptors and Beyond
Recent studies have highlighted the potential of this compound derivatives as potent and selective ligands for various receptors, including sigma (σ) receptors and muscarinic acetylcholine receptors (M1).
Table 1: Comparative Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Sigma Receptors
| Compound | Target | K_i (nM) | Selectivity (σ2/σ1) |
| Derivative 1 | σ1 Receptor | 0.47 | 2 |
| Derivative 2 | σ1 Receptor | 1.2 | 23 |
| Derivative 3 | σ1 Receptor | 12.1 | 44 |
| Haloperidol (Reference) | σ1 Receptor | 3.2 | 1.5 |
Data compiled from studies on 1-oxa-8-azaspiro[4.5]decane derivatives. Direct comparison should be made with caution due to potential variations in experimental conditions.[1]
The data clearly indicates that derivatives of the this compound scaffold can exhibit nanomolar affinity for the σ1 receptor, with some compounds demonstrating significant selectivity over the σ2 receptor.[1] This is a crucial attribute for developing targeted therapies with reduced off-target effects.
Furthermore, the this compound framework has been identified as a key component in potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting its potential in the treatment of inflammatory diseases.[2]
Physicochemical and ADME Properties: Hallmarks of a Privileged Scaffold
A key characteristic of a privileged scaffold is its ability to impart favorable absorption, distribution, metabolism, and excretion (ADME) properties to the resulting molecules. While specific ADME data for a broad range of this compound derivatives is still emerging, the inherent properties of the scaffold, such as its three-dimensional nature and the presence of a basic nitrogen atom, are generally associated with improved drug-like characteristics.
Table 2: Comparison of Physicochemical Properties of Privileged Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| This compound | 139.24 | 1.9 | 12.03 |
| Azaspiro[4.4]nonane | 125.21 | 1.4 | 12.03 |
| Piperidine | 85.15 | 0.84 | 12.03 |
| Benzodiazepine | Varies | Varies | Varies |
| Morphinan | Varies | Varies | Varies |
Data for this compound, Azaspiro[4.4]nonane, and Piperidine sourced from PubChem. Properties for Benzodiazepine and Morphinan scaffolds are highly dependent on substitution.
The physicochemical profile of the this compound scaffold is comparable to other established privileged structures, suggesting its potential to form the basis of orally bioavailable drugs. Its moderate lipophilicity and polar surface area are within the desirable range for CNS-targeted compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibitory constant (K_i) of test compounds for the σ1 receptor.
Materials:
-
Cell membranes expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (serial dilutions).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, serially diluted test compounds, and a fixed concentration of [³H]-(+)-pentazocine (typically at its K_d value).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of haloperidol.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.
Materials:
-
Target cell line (e.g., cancer cell lines).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test compounds (serial dilutions).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.
Caption: A Generalized Workflow for Drug Discovery and Development.
Conclusion
The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its inherent three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system. The demonstrated activity of its derivatives against key receptors like the sigma-1 and M1 muscarinic receptors, coupled with its promising physicochemical properties, validates its status as a privileged scaffold.
Further exploration of the structure-activity relationships of a broader range of this compound derivatives, along with comprehensive in vitro and in vivo ADME/Tox profiling, is warranted to fully unlock the therapeutic potential of this promising molecular framework. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to develop the next generation of innovative medicines.
References
- 1. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Azaspiro[4.5]decane Derivatives
The 1-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their interactions with different biological targets. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and inhibitory concentrations of several this compound derivatives against their respective targets.
Table 1: 1-Oxa-8-azaspiro[4.5]decane and 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives as Sigma-1 (σ1) Receptor Ligands [1][2]
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | 0.47 - 12.1 | 2 - 44 |
| Compound 8 | (Not specified, but best selectivity) | (Not specified, but best selectivity) |
Table 2: 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 (σ1) Receptor Ligands [3]
| Compound | Ki (σ1) (nM) | Selectivity vs. σ2 | Selectivity vs. VAChT |
| 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) | 5.4 ± 0.4 | 30-fold | 1404-fold |
Table 3: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors [4]
| Compound | IC50 TYK2 (nM) | IC50 JAK1 (nM) | Selectivity vs. JAK2 |
| 48 | 6 | 37 | >23-fold |
Table 4: 1-Thia-4-azaspiro[4.5]alkan-3-one Derivatives as EGFR/BRAFV600E Inhibitors [5]
| Compound | IC50 EGFR (nM) | IC50 BRAFV600E (nM) |
| 6b | 84 | 108 |
| 7b | 78 | 96 |
Experimental Protocols
A detailed description of the key experimental methodologies is provided below.
Sigma-1 (σ1) Receptor Binding Assay [1][2]
The affinity of the 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptors was determined using a radioligand binding assay. The specific protocol was not detailed in the provided abstracts, but a general procedure involves incubating the test compounds with a preparation of cells or tissues expressing the sigma-1 receptor in the presence of a radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and used to calculate the inhibitory constant (Ki).
In Vivo Biodistribution Studies [1][2][3]
To evaluate the brain uptake and in vivo distribution of radiolabeled compounds like [18F]8 and [18F]5a, biodistribution studies were conducted in mice.[1][2][3] The radiotracer was administered to the animals, and at various time points, tissues of interest (including the brain) were collected, weighed, and the radioactivity was measured. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). For blocking experiments, a known sigma-1 receptor ligand (e.g., SA4503 or haloperidol) was administered prior to the radiotracer to demonstrate the specificity of the uptake.[1][2][3]
TYK2/JAK1 Kinase Inhibition Assay [4]
The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases was assessed using biochemical assays. While the specific format of the assay (e.g., ELISA, fluorescence-based) was not specified, these assays typically involve the kinase, a substrate, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate by the kinase is measured. The concentration of the compound that produces 50% inhibition is reported as the IC50 value.
EGFR/BRAFV600E Kinase Inhibition Assay [5]
The inhibitory potency of the 1-thia-4-azaspiro[4.5]alkan-3-one derivatives against EGFR and BRAFV600E was determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the enzymatic activity of the respective kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined.
Apoptosis Assay [5]
To investigate the pro-apoptotic effects of the dual EGFR/BRAFV600E inhibitors, an apoptosis assay was performed.[5] While the specific method was not detailed, common techniques include flow cytometry analysis of cells stained with Annexin V and propidium iodide, or assays that measure caspase activity. These methods allow for the quantification of early and late apoptotic cells.
Visualizations
Logical Relationship of Spirocyclic Scaffolds in Drug Discovery
The following diagram illustrates the role of spirocyclic scaffolds in modulating the properties of drug candidates.
Caption: Role of spirocyclic scaffolds in drug discovery.
Experimental Workflow for Radioligand Development
This diagram outlines the general workflow for the development and evaluation of a novel radioligand based on the this compound scaffold.
Caption: Radioligand development workflow.
Signaling Pathway Inhibition by a 1,3,8-Triazaspiro[4.5]decane Derivative
The following diagram depicts the proposed mechanism of action for 1,3,8-triazaspiro[4.5]decane derivatives in inhibiting the mitochondrial permeability transition pore (mPTP).
Caption: Inhibition of mPTP by a 1,3,8-triazaspiro[4.5]decane derivative.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacological profiles of different 1-Azaspiro[4.5]decane analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the pharmacological profiles of different this compound analogs, supported by experimental data, to inform and guide future drug discovery and development efforts.
I. Comparative Pharmacological Profiles
Derivatives of the this compound core have demonstrated significant activity at several key receptors and enzymes implicated in a range of physiological and pathological processes. This section summarizes their binding affinities and functional activities at the primary targets identified in the literature: sigma-1 (σ1) receptors, serotonin 5-HT1A receptors, dopamine D2 receptors, and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
Table 1: Comparative Binding Affinities (Ki) of this compound Analogs
| Compound ID | Target | Ki (nM) | Reference Compound | Ki (nM) |
| Sigma-1 (σ1) Receptor Ligands | ||||
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | Haloperidol | - |
| Compound 8 (1-oxa-8-azaspiro[4.5]decane derivative) | σ1 Receptor | 0.47 - 12.1 | - | - |
| Serotonin 5-HT1A Receptor Ligands | ||||
| 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione | 5-HT1A Receptor | Equipoten to Buspirone | Buspirone | - |
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | Potent Agonist | - | - |
| Dopamine D2 Receptor Ligands | ||||
| 6-(4-indolymethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Dopamine Receptor | ID50 = 0.095 µmol/kg (in vivo) | Apomorphine | ID50 = 0.0348 µmol/kg (in vivo) |
| TYK2/JAK1 Inhibitors | ||||
| Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2 | 6 | - | - |
| JAK1 | 37 | - | - |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound analogs.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor.
-
Materials:
-
Membrane homogenates from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver).[1][2]
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).[1][3]
-
Non-specific binding control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and either the test compound or vehicle.
-
For determining non-specific binding, a separate set of wells will contain the membrane homogenate, radioligand, and a high concentration of a competing ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
-
5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity (agonist, antagonist, or inverse agonist) of compounds at the 5-HT1A receptor by quantifying G-protein activation.
-
Materials:
-
Membranes from cells expressing 5-HT1A receptors (e.g., rat hippocampus).[4]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the test compound at various concentrations to the membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Agonists will stimulate [³⁵S]GTPγS binding above basal levels, while antagonists will block the effect of a known agonist, and inverse agonists will decrease basal binding.
-
Calculate EC50 and Emax values from the concentration-response curves.
-
In Vitro TYK2/JAK1 Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory activity of compounds on purified TYK2 and JAK1 enzymes.
-
Materials:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]
-
ATP.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).[5]
-
Test compounds.
-
ADP-Glo™ Kinase Assay kit or similar luminescence-based assay to measure ATP consumption.[5]
-
96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add the diluted test compound or vehicle to the wells of the assay plate.
-
Add a solution containing the kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
III. Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the pharmacological profiling of this compound analogs.
Sigma-1 (σ1) Receptor Signaling Pathway
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and has been implicated in neuroprotection and cancer.[8][9][10]
5-HT1A Receptor Signaling Cascade
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12][13]
TYK2/JAK1 Signaling Pathway in Inflammation
TYK2 and JAK1 are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Inhibition of TYK2 and JAK1 can block the downstream signaling of pro-inflammatory cytokines, making them attractive targets for inflammatory diseases.[14][15][16]
Experimental Workflow for In Vitro Pharmacological Profiling
This diagram illustrates a typical workflow for the in vitro characterization of novel this compound analogs.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Integrating Immunologic Signaling Networks: The JAK/STAT Pathway in Colitis and Colitis-Associated Cancer | MDPI [mdpi.com]
Benchmarking 1-Azaspiro[4.5]decane-Based Ligands: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Azaspiro[4.5]decane-based ligands against established inhibitors for key biological targets. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support your research and development efforts.
Data Presentation
The following tables summarize the inhibitory activities of various this compound derivatives and compare them with known, well-characterized inhibitors. These tables are designed to offer a clear and concise overview of the relative potency and selectivity of these compounds.
Table 1: Comparison of this compound Derivatives and Known Inhibitors for Sigma-1 (σ1) Receptor Binding
| Compound ID | Target | Binding Affinity (Ki, nM) | Known Inhibitor | Target | Binding Affinity (Ki, nM) |
| 1-oxa-8-azaspiro[4.5]decane derivative | σ1 Receptor | 0.47 - 12.1[1] | Haloperidol | σ1 Receptor | ~2-4[2] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4[3] | (+)-Pentazocine | σ1 Receptor | ~1.7 - 6.5[2] |
Table 2: Comparative Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
| Compound ID | Cell Line | IC50 (nM) |
| Compound 7 | HCT-116 | 92.2[4] |
| Compound 9 | HCT-116 | 120.1[4] |
| Compound 14 | HCT-116 | 110.5[4] |
| Compound 18 | HCT-116 | 105.3[4] |
| Compound 19 | HCT-116 | 98.7[4] |
Table 3: Inhibitory Activity of Dual TYK2/JAK1 and RIPK1 Inhibitors
| Compound Class | Target | IC50 (nM) | Known Inhibitor | Target | IC50 (nM) |
| Dual TYK2/JAK1 inhibitor (PF-06673518) | Human TYK2 | 29[5] | Tofacitinib | JAK1 | 1-100[6][7] |
| Dual TYK2/JAK1 inhibitor (PF-06673518) | Human JAK1 | - | Tofacitinib | JAK2 | 1-100[6][7] |
| Dual TYK2/JAK1 inhibitor (PF-06673518) | Mouse TYK2 | 846[5] | Tofacitinib | JAK3 | 1-100[6][7] |
| - | - | - | Tofacitinib | TYK2 | 100-1000[6] |
| RIPK1 Inhibitor (GSK2982772) | RIPK1 | <10[8] | Necrostatin-1 | RIPK1 | - |
| Benzoxazepinone RIPK1 inhibitor (GSK'253) | RIPK1 | 0.5[9] | Necrostatin-1s | RIPK1 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor.[10][11]
Materials:
-
Guinea pig liver membranes (source of sigma-1 receptors)[10]
-
Test compounds (this compound derivatives)
-
Haloperidol (for non-specific binding determination)[12]
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the known inhibitor (e.g., haloperidol).
-
In a 96-well plate, add the assay buffer, radioligand ([³H]-(+)-pentazocine), and either the test compound, buffer (for total binding), or a high concentration of a non-specific ligand like haloperidol (for non-specific binding).[13]
-
Add the guinea pig liver membrane preparation to initiate the binding reaction.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at room temperature).[13]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
In Vitro Kinase Assay (TYK2/JAK1 and RIPK1)
This protocol is for measuring the inhibitory activity of compounds against specific kinases.[14][15][16]
Materials:
-
Recombinant human kinase (e.g., TYK2, JAK1, or RIPK1)[15][16]
-
Kinase-specific peptide substrate[15]
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Known inhibitors (e.g., Tofacitinib, Necrostatin-1)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)[14][16]
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in DMSO.
-
Dispense a small volume of the compound dilutions into the wells of a 384-well plate.
-
Prepare a 2x kinase/substrate solution in the kinase assay buffer and add it to the wells containing the compounds. Incubate briefly to allow for compound-kinase interaction.[15]
-
Initiate the kinase reaction by adding a 2x ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.[15]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[14]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor).
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[17][18][19][20]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, PC-3)[4]
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][20]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]
-
Treat the cells with various concentrations of the test compounds and include untreated control wells.
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).[18]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[19] This allows viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the culture medium.[18]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate to ensure complete dissolution of the formazan.[17]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway Inhibition
MTT Assay Experimental Workflow
Drug Discovery Logical Relationship
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Navigating the Target Landscape: A Comparative Guide to the Selectivity of 1-Azaspiro[4.5]decane Compounds
For researchers, scientists, and drug development professionals, the 1-azaspiro[4.5]decane scaffold represents a versatile platform for designing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various derivatives, supported by experimental data, to aid in the rational design and development of next-generation therapies.
The this compound core structure has given rise to a diverse range of compounds with potent and selective activities against various biological targets, including G-protein coupled receptors (GPCRs), kinases, and intracellular chaperone proteins. Understanding the selectivity profile of these compounds is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive overview of this important chemical class.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the in vitro potency and selectivity of representative this compound derivatives against their primary targets and key off-targets.
| Compound ID | Primary Target(s) | IC50 (nM) | Selectivity over JAK2 | Reference |
| Compound 48 | TYK2 / JAK1 | 6 (TYK2) / 37 (JAK1) | >23-fold | [1] |
| Table 1: Potency and Selectivity of a 2,8-diazaspiro[4.5]decan-1-one Derivative (Compound 48) as a TYK2/JAK1 Inhibitor.[1] |
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Compound 7 | 0.47 | 20.6 | 44 | [2] |
| Compound 8 | 0.61 | 26.8 | 44 | [2] |
| Compound 9 | 1.23 | 2.5 | 2 | [2] |
| Compound 10 | 12.1 | 48.2 | 4 | [2] |
| Table 2: Binding Affinities (Ki) and Selectivity of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors.[2] |
| Compound ID | δ-Opioid Receptor (DOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | Selectivity (MOR/DOR) | Additional Information | Reference |
| Compound 1 | 160 | 1540 | 9.6 | Found to be selective for DOR over a panel of 167 other GPCRs. | [3] |
| Table 3: Binding Affinities (Ki) and Selectivity of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1) for Opioid Receptors.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of this compound derivatives.
Radioligand Binding Assay for GPCRs (e.g., Opioid and Sigma Receptors)
This protocol is used to determine the binding affinity (Ki) of test compounds for their target receptors.
1. Membrane Preparation:
-
Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (e.g., TYK2/JAK1)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
1. Reagents and Setup:
-
Recombinant human kinase (e.g., TYK2, JAK1, JAK2).
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase).
-
ATP (the phosphate donor).
-
Assay buffer.
-
Test compound at various concentrations.
2. Kinase Reaction:
-
In a suitable microplate, the kinase, substrate, and test compound are pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
3. Detection of Kinase Activity:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.
-
4. Data Analysis:
-
The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment.
1. Cell Treatment:
-
Intact cells are treated with the test compound at various concentrations or a vehicle control.
2. Heat Challenge:
-
The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
3. Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
4. Protein Detection:
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.
5. Data Analysis:
-
A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound compounds and a typical experimental workflow for assessing selectivity.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Modeling and Docking of 1-Azaspiro[4.5]decane Derivatives for Sigma-1 Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Azaspiro[4.5]decane derivatives with alternative scaffolds targeting the sigma-1 (σ1) receptor, a key protein implicated in a range of neurological and psychiatric disorders. Through a detailed examination of in silico modeling, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document aims to equip researchers with the necessary data and protocols to advance the development of novel therapeutics.
Executive Summary
This compound derivatives have emerged as a promising class of compounds demonstrating high affinity and selectivity for the σ1 receptor.[1][2][3] In silico studies, including molecular docking, play a crucial role in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective ligands. This guide presents a comparative analysis of these spirocyclic compounds against non-spirocyclic alternatives, supported by experimental binding affinity data and predicted pharmacokinetic profiles.
Comparative Analysis of Binding Affinities
The following table summarizes the experimentally determined binding affinities (Ki) of various this compound derivatives and a selection of non-spirocyclic σ1 receptor ligands. This allows for a direct comparison of their potency.
| Compound Class | Derivative | Target Receptor | Binding Affinity (Ki) [nM] |
| This compound | 1-Oxa-8-azaspiro[4.5]decane derivative | Sigma-1 | 0.47 - 12.1[1] |
| This compound | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 | 5.4 ± 0.4[2][4] |
| Non-Spirocyclic | SI 1/28 (benzylpiperazine derivative) | Sigma-1 | High Affinity (qualitative)[5] |
| Non-Spirocyclic | Sigma-1 receptor antagonist 3 | Sigma-1 | 1.14[6] |
| Non-Spirocyclic | [18F]FTC-146 | Sigma-1 | 0.0025[7] |
| Non-Spirocyclic | Haloperidol | Sigma-1 | Varies (used as reference)[8] |
| Non-Spirocyclic | BD1047 | Sigma-1 | Varies (used as reference)[8] |
In Silico Modeling and Docking Workflow
The following diagram illustrates a typical workflow for the in silico modeling and molecular docking of this compound derivatives against the σ1 receptor.
Caption: A generalized workflow for performing molecular docking studies.
Experimental Protocols
Molecular Docking of this compound Derivatives with Sigma-1 Receptor
This protocol outlines the steps for performing molecular docking of this compound derivatives against the human σ1 receptor using AutoDock Vina.
1. Protein Preparation:
- Download the crystal structure of the human sigma-1 receptor in complex with a ligand (e.g., PDB ID: 5HK1) from the Protein Data Bank (RCSB PDB).[9]
- Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Chimera.
- Add polar hydrogens and assign Kollman charges to the protein.
- Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
2. Ligand Preparation:
- Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
- Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
- Save the optimized ligand structure in a suitable format (e.g., MOL2 or SDF).
- Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds of the ligand.
- Save the prepared ligand in the PDBQT format.
3. Grid Box Generation:
- Load the prepared protein (PDBQT file) into AutoDock Tools.
- Define the binding site by centering a grid box around the active site residues of the σ1 receptor. The active site can be identified from the co-crystallized ligand in the original PDB file or from literature reports.
- The size of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely.
4. Docking Simulation with AutoDock Vina:
- Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
- Run the AutoDock Vina executable from the command line, providing the configuration file as input.
- Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
5. Analysis of Results:
- Visualize the docked poses of the this compound derivative within the σ1 receptor binding site using PyMOL or Chimera.
- Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
- Compare the binding affinities and interaction patterns of different derivatives to understand the structure-activity relationship.
In Silico ADMET Prediction using SwissADME
This protocol describes how to use the SwissADME web server to predict the pharmacokinetic properties of this compound derivatives.
1. Input Molecule:
- Access the SwissADME website (10--INVALID-LINK--]
- Input the structure of the this compound derivative by either drawing it using the provided molecular editor or by pasting a SMILES string.
2. Run Prediction:
- Click the "Run" button to initiate the ADMET prediction.
3. Analyze Results:
- The results page will display a comprehensive analysis of various physicochemical and pharmacokinetic properties. Key parameters to evaluate include:
- Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.
- Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
- Drug-likeness: Lipinski's Rule of Five, Ghose filter, Veber rule, and Egan rule violations.
- Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
4. Comparative Analysis:
- Repeat the process for different this compound derivatives and non-spirocyclic alternatives.
- Organize the predicted ADMET properties in a table for easy comparison of their drug-like characteristics.
ADMET Prediction Workflow
The following diagram outlines the workflow for predicting the ADMET properties of candidate molecules.
Caption: A simplified workflow for ADMET prediction using web-based tools.
Conclusion
This guide provides a framework for the comparative analysis of this compound derivatives as σ1 receptor ligands. The presented data and protocols for in silico modeling, molecular docking, and ADMET prediction offer a valuable resource for researchers in the field of drug discovery. By systematically applying these computational methods, scientists can accelerate the identification and optimization of novel drug candidates with improved efficacy and pharmacokinetic profiles. The unique three-dimensional nature of the spirocyclic scaffold presents a compelling avenue for achieving high target selectivity and desirable drug-like properties. Further experimental validation is essential to confirm the in silico findings and advance the most promising compounds through the drug development pipeline.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonist 3 | CymitQuimica [cymitquimica.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. swissadme.ch [swissadme.ch]
A Head-to-Head Comparison of Synthetic Routes to 1-Azaspiro[4.5]decane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. The 1-azaspiro[4.5]decane core is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable scaffold, offering a detailed analysis of their respective methodologies, performance metrics, and scalability. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
This comparison focuses on five key synthetic strategies that have been successfully employed for the synthesis of this compound and its derivatives: Palladium-Catalyzed Aza-[3+2] Cycloaddition, Ring-Rearrangement Metathesis, Iodoaminocyclization, Visible-Light-Induced Nitrogen-Atom Deletion, and Reductive Amination. Each method is evaluated based on reaction yield, efficiency, substrate scope, and the practicality of the experimental conditions.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route is often a balance between several factors, including yield, reaction time, cost and availability of starting materials, and scalability. The following table summarizes the key quantitative data for the highlighted methods, providing a clear comparison of their performance.
| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Potential Limitations |
| Palladium-Catalyzed Aza-[3+2] Cycloaddition | Anilines, Vinylcyclopropanes | Pd(OAc)₂, PPh₃ | 12 h | 80 | 60-85%[1][2] | Broad substrate compatibility, good to excellent yields. | Use of a precious metal catalyst, multi-step synthesis of vinylcyclopropane. |
| Ring-Rearrangement Metathesis (RRM) | 1-Substituted 7-Azanorbornenes | Grubbs Catalyst | Not Specified | Not Specified | Not Specified | Access to complex spirocyclic systems. | Multi-step synthesis of starting material, use of expensive catalyst. |
| Iodoaminocyclization | 4-Allyl-4-(alkylamino)cyclohexanone derivatives | Iodine | Not Specified | Not Specified | Good[3] | Stereoselective synthesis of enantiopure products. | Multi-step synthesis of the starting material. |
| Visible-Light-Induced Nitrogen-Atom Deletion | 8-Azaspiro[4.5]decane derivative | DPPH, K₂CO₃ | 12 h | 50 | 72% | Metal-free, mild reaction conditions. | Requires a specific starting spirocycle, photochemical setup. |
| Reductive Amination | Cyclohexanone, Aminoacetaldehyde diethyl acetal | NaBH(OAc)₃ | 24 h | Room Temp. | Moderate to Good | Readily available starting materials, mild conditions. | Potential for side reactions, may require protecting groups. |
Experimental Protocols and Methodologies
For a comprehensive understanding, detailed experimental protocols for each of the key synthetic routes are provided below. These protocols are based on published literature and are intended to be a starting point for laboratory implementation.
Palladium-Catalyzed Aza-[3+2] Cycloaddition
This method provides a powerful approach to the this compound scaffold through the reaction of anilines with vinylcyclopropanes, catalyzed by a palladium complex.[1][2]
Experimental Protocol:
To a solution of the aniline (1.0 mmol) and vinylcyclopropane (1.2 mmol) in toluene (5.0 mL) is added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
Ring-Rearrangement Metathesis (RRM)
Ring-rearrangement metathesis offers a sophisticated strategy for the construction of the this compound core from functionalized 7-azanorbornene precursors.[4]
Experimental Protocol:
A solution of the 1-substituted 7-azanorbornene (0.5 mmol) in anhydrous dichloromethane (10 mL) is degassed with argon for 15 minutes. The Grubbs catalyst (5 mol%) is then added, and the reaction mixture is stirred at room temperature under an argon atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the this compound derivative.
Iodoaminocyclization
This stereoselective method allows for the synthesis of enantiopure 1-azaspiro[4.5]decanes through an iodine-promoted cyclization of chiral allylaminocyclohexanone derivatives.[3]
Experimental Protocol:
To a solution of the 4-allyl-4-(alkylamino)cyclohexanone derivative (0.2 mmol) in acetonitrile (4 mL) at 0 °C is added a solution of iodine (0.24 mmol) in acetonitrile (2 mL) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the enantiopure this compound.
Visible-Light-Induced Nitrogen-Atom Deletion
A modern, metal-free approach utilizes visible light to induce the deletion of a nitrogen atom from a larger spirocyclic precursor to yield a 7-azaspiro[4.5]decane derivative.[5]
Experimental Protocol:
A mixture of the 8-azaspiro[4.5]decane derivative (0.2 mmol), 1,1-diphenyl-2-picrylhydrazyl (DPPH) (0.6 mmol), and K₂CO₃ (0.6 mmol) in a mixed solvent of 2-methyltetrahydrofuran (1.0 mL) and water (1.0 mL) is placed in a reaction vessel. The mixture is irradiated with a white LED (50 W) at 50 °C for 12 hours. After completion, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by preparative TLC to afford 7-azaspiro[4.5]decane.
Reductive Amination
This classical yet effective method involves the reaction of a ketone with an amine followed by reduction to form the desired spirocyclic amine.
Experimental Protocol:
To a solution of cyclohexanone (1.0 mmol) and aminoacetaldehyde diethyl acetal (1.1 mmol) in 1,2-dichloroethane (5 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is then treated with an aqueous acid solution to hydrolyze the acetal and promote the final cyclization to this compound, which can be purified by distillation or chromatography.
Synthetic Pathway Visualizations
To further clarify the relationships between the starting materials and the final product for each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Palladium-Catalyzed Aza-[3+2] Cycloaddition Pathway.
Caption: Ring-Rearrangement Metathesis Pathway.
Caption: Iodoaminocyclization Pathway.
Caption: Visible-Light-Induced Nitrogen-Atom Deletion.
Caption: Reductive Amination Pathway.
Conclusion
The synthesis of this compound can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. For researchers prioritizing high yields and broad substrate scope, the Palladium-Catalyzed Aza-[3+2] Cycloaddition presents a compelling option. When stereoselectivity is paramount for the synthesis of chiral targets, Iodoaminocyclization offers an effective solution. For projects where mild, metal-free conditions are a priority, the Visible-Light-Induced Nitrogen-Atom Deletion method provides an innovative approach. Finally, for a more classical, cost-effective, and scalable synthesis from readily available starting materials, Reductive Amination remains a robust and reliable choice. The selection of the most suitable route will ultimately depend on the specific requirements of the research project, including the desired substitution pattern, stereochemical control, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic scaffold.
References
Evaluating the Drug-like Properties of 1-Azaspiro[4.5]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its inherent three-dimensionality offers advantages in target engagement and pharmacokinetic properties compared to flatter, more aromatic structures. This guide provides an objective comparison of the drug-like properties of various this compound derivatives, supported by available experimental data, to inform and guide future drug discovery and development efforts.
Comparative Analysis of Biological Activity
Sigma-1 Receptor Ligands
1-Oxa-8-azaspiro[4.5]decane derivatives have been investigated as potent and selective ligands for the sigma-1 receptor, a chaperone protein involved in cellular stress responses with implications in neurodegenerative diseases and cancer.[1] The following table summarizes the binding affinities (Ki) of several derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, along with in vivo brain uptake data for a selected radiolabeled compound.
| Compound ID | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) | Brain Uptake (%ID/g at 2 min) |
| Derivative 1 | H | 12.1 | >1000 | >82 | - |
| Derivative 2 | 2-fluoroethyl | 3.2 | 612 | 191 | 2.15 |
| Derivative 3 | 3-fluoropropyl | 1.8 | 215 | 119 | - |
| Derivative 4 | 4-fluorobutyl | 0.47 | 20.7 | 44 | - |
| Haloperidol | Reference | 3.2 | 4.1 | 1.3 | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to differing experimental conditions.
RIPK1 Kinase Inhibitors
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2] The table below shows the in vitro inhibitory activity (IC50) of several analogs.
| Compound ID | R1 Group | R2 Group | RIPK1 IC50 [nM] |
| Analog A | 4-fluorophenyl | H | 150 |
| Analog B | 3-chlorophenyl | H | 92 |
| Analog C | 4-methoxyphenyl | H | >1000 |
| Analog D | 4-fluorophenyl | methyl | 250 |
Data compiled from multiple sources. Direct comparison should be made with caution due to differing experimental conditions.
Physicochemical and Pharmacokinetic Properties of Reference Compounds
To provide a benchmark for the drug-like properties of novel this compound derivatives, the following table summarizes key pharmacokinetic parameters for two established drugs, Haloperidol (a sigma-1 receptor ligand) and Cyclosporin A (an inhibitor of the mitochondrial permeability transition pore regulator, cyclophilin D).
| Parameter | Haloperidol | Cyclosporin A |
| Bioavailability (oral) | 60-70%[3][4] | Highly variable (20-50%)[5][6] |
| Protein Binding | ~92%[3] | >90%[5] |
| Metabolism | Hepatic (CYP3A4, CYP2D6)[3][7] | Extensive hepatic (CYP3A4)[5] |
| Elimination Half-life | 14-37 hours (oral)[8] | 10-27 hours[5] |
| Peak Plasma Time (oral) | 2-6 hours[3][4] | 1.5-3.5 hours[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of new compounds.
In Vitro Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells expressing the sigma-1 receptor.
-
Radioligand (e.g., --INVALID-LINK---pentazocine).
-
Test compounds and reference compounds (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the test compound at various concentrations, a fixed concentration of the radioligand, and the membrane preparation in the assay buffer.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 150 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.
In Vitro RIPK1 Kinase Inhibition Assay
Objective: To measure the ability of test compounds to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme.
-
Substrate peptide.
-
ATP.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Test compounds.
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the RIPK1 enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. migrainecollaborative.org [migrainecollaborative.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Azaspiro[4.5]decane: A Guide for Laboratory Professionals
Disclaimer: The following information provides a general framework for the proper disposal of 1-Azaspiro[4.5]decane. It is imperative to consult your institution's specific waste disposal policies, Safety Data Sheets (SDS), and local regulations to ensure full compliance and safety.
The proper management and disposal of laboratory chemicals are critical for ensuring a safe and environmentally responsible research environment. This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation, necessitating its handling as hazardous waste.[1] Adherence to the following procedural guidelines will support the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles or safety glasses with side shields should be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Classification
This compound must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste streams. It is crucial to prevent contact with incompatible materials.
Step 2: Waste Segregation
Segregate waste this compound from other chemical waste to avoid dangerous reactions. Specifically, keep it separate from:
-
Strong oxidizing agents
-
Acids
-
Other reactive chemicals
Step 3: Containerization and Labeling
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The associated hazards (e.g., Combustible, Corrosive, Irritant)
-
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
Secure and accessible only to trained personnel.
-
Away from heat sources, open flames, and direct sunlight.
-
In a well-ventilated location.
Step 5: Disposal Arrangement
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Do not attempt to dispose of this compound down the drain or in regular trash.[2]
Step 6: Empty Container Disposal
For empty containers that previously held this compound:
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate and dispose of it as hazardous chemical waste along with the this compound waste.
-
Once thoroughly decontaminated and with the label defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.[2]
Quantitative Data and Hazard Information
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem CID 9092[1]
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or treatment of this compound for disposal. Due to its hazardous nature, chemical treatment should not be attempted outside of a designated and properly equipped hazardous waste treatment facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 1-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 1-Azaspiro[4.5]decane (CAS No. 176-80-7). The following procedural guidance is designed to ensure the safe handling of this hazardous chemical in a laboratory setting.
Hazard Summary
This compound is classified with the following hazards:
-
H227: Combustible liquid.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Given these significant hazards, strict adherence to the following safety procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE. For a structurally related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, specific recommendations include eyeshields, gloves, and a type ABEK (EN14387) respirator filter, which informs the basis of the respiratory protection outlined below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield are required. |
| Skin Protection | A chemically resistant lab coat or apron must be worn. Full-body protection should be considered for larger quantities or in the event of a potential splash. |
| Hand Protection | Wear chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are often not recommended for amines. Consider double-gloving with a more robust material such as butyl or Viton™ for extended handling. Always inspect gloves for any signs of degradation before and during use. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge suitable for organic vapors and amines is required. A type ABEK (EN 14387) cartridge or equivalent is recommended. A full-face respirator will also provide eye and face protection. |
Operational Plan: Handling and Emergency Procedures
3.1. Engineering Controls
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents within the chemical fume hood.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding any splashes or aerosol generation.
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles. The respirator should be removed last after leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.
3.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Collect all liquid and solid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2][3]
-
Do not mix with other waste streams to prevent potentially hazardous reactions.[2][3]
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
4.2. Container and PPE Disposal
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous waste.
4.3. Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[2]
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
